2,6-Bis(benzo[d]oxazol-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[6-(1,3-benzoxazol-2-yl)pyridin-2-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDAMKZNFRJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349536 | |
| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33858-36-5 | |
| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format. Furthermore, this guide includes graphical representations of the synthesis workflow to facilitate a deeper understanding of the process.
Introduction
This compound is a tridentate ligand known for its ability to form stable complexes with various metal ions. These complexes have shown potential in diverse applications, including catalysis, bio-imaging, and as therapeutic agents. The rigid, planar structure of the molecule, coupled with the electron-donating properties of the benzoxazole moieties, imparts unique photophysical and coordination properties. An efficient and well-characterized synthesis is paramount for the further exploration and application of this versatile molecule.
Synthetic Pathway
The most common and effective method for the synthesis of this compound involves the condensation of pyridine-2,6-dicarboxylic acid with 2-aminophenol. This reaction is typically facilitated by a dehydrating and condensing agent, with polyphosphoric acid (PPA) being a widely used and effective choice. The reaction proceeds via a cyclocondensation mechanism, where the carboxylic acid groups of the pyridine precursor react with the amino and hydroxyl groups of two equivalents of 2-aminophenol to form the bis(benzoxazole) structure.
Below is a diagram illustrating the synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser with a calcium chloride guard tube, place pyridine-2,6-dicarboxylic acid (1 equivalent) and 2-aminophenol (2.2 equivalents).
-
Addition of PPA: Add polyphosphoric acid (a sufficient amount to ensure stirrability, typically 10-20 times the weight of the dicarboxylic acid).
-
Heating and Reaction: Heat the reaction mixture with stirring to 180-200°C. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to approximately 100°C. Carefully and slowly pour the hot reaction mixture into a large beaker containing ice-water with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic aqueous mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. The precipitate is then collected by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 80-100°C.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to obtain the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value |
| Reactant Stoichiometry | |
| Pyridine-2,6-dicarboxylic acid | 1 equivalent |
| 2-Aminophenol | 2.2 equivalents |
| Reaction Conditions | |
| Condensing Agent | Polyphosphoric Acid (PPA) |
| Temperature | 180-200 °C |
| Reaction Time | 4-6 hours |
| Product Characteristics | |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically 70-85% |
| Melting Point | >300 °C |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.4 (t, 1H, pyridine-H), ~8.2 (d, 2H, pyridine-H), ~7.8 (m, 4H, benzoxazole-H), ~7.4 (m, 4H, benzoxazole-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~162, ~150, ~148, ~142, ~140, ~126, ~125, ~120, ~112 |
| Mass Spectrum (m/z) | Calculated for C₁₉H₁₁N₃O₂: 313.09. Found: [M+H]⁺ 314.10 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and considerations in the synthesis protocol.
Caption: Key considerations for a successful synthesis.
Conclusion
This technical guide has outlined a reliable and reproducible protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the key considerations highlighted, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided quantitative data and graphical representations serve as a useful reference for process optimization and product characterization.
Purifying 2,6-Bis(benzo[d]oxazol-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of recommended purification methods for 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of specific published purification protocols for this exact molecule, this document outlines a comprehensive strategy based on established techniques for structurally analogous compounds, particularly 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) derivatives. The proposed methods are designed to achieve high purity suitable for sensitive downstream applications.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and other impurities. The two primary recommended techniques are column chromatography and recrystallization. The choice and order of these methods will depend on the nature and quantity of the impurities present.
A general workflow for the purification process is illustrated below:
Caption: General purification workflow for this compound.
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the purification of this compound. Researchers should consider these as robust starting points to be optimized for their specific crude product.
Aqueous Workup (Post-Synthesis)
An initial aqueous workup is often necessary to remove water-soluble impurities and any remaining acid or base from the synthesis.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude solid for further purification.
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities. The choice of stationary and mobile phases is critical for successful separation.
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like dichloromethane), adding the silica, and then removing the solvent under reduced pressure.
-
Loading and Elution: Carefully load the dried, adsorbed sample onto the top of the prepared column. Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.
-
Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is a final purification step to obtain a highly crystalline, pure product. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Protocol:
-
Place the solid product from chromatography in a flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to reflux until the solid completely dissolves.
-
Slowly cool the solution to room temperature, allowing crystals to form. For improved yield, the flask can be further cooled in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Data Presentation: Purification Parameters
The following table summarizes suggested parameters for the purification methods, derived from successful purifications of structurally similar compounds.
| Purification Method | Parameter | Recommended Conditions | Notes |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for many organic purifications. |
| Mobile Phase (Eluent) | 1. Methanol/Ethyl Acetate (e.g., 1:4 v/v) 2. Methanol/Dichloromethane/Triethylamine (e.g., 5:95:2 v/v/v) | The addition of a small amount of triethylamine can be beneficial if the compound is prone to streaking on the silica due to its basic pyridine nitrogen. The optimal ratio should be determined by TLC analysis. | |
| Recrystallization | Solvent System | 1. Toluene/Hexane 2. Methanol 3. Dimethyl Sulfoxide (DMSO) | For the toluene/hexane system, dissolve the compound in a minimum of hot toluene and add hexane until turbidity is observed, then allow to cool. Methanol is a common choice for polar compounds. Crystallization from DMSO may require extended periods. |
Logical Relationships in Method Selection
The decision-making process for selecting and ordering purification steps can be visualized as follows:
Caption: Decision tree for purification method selection.
This technical guide provides a robust framework for the successful purification of this compound. Researchers are encouraged to use these protocols as a starting point and to optimize the conditions based on their specific experimental outcomes.
An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine. Due to the limited availability of specific experimental NMR data for this compound in the public domain, this guide utilizes data from the structurally analogous compound, 2,6-bis(benzimidazol-2'-yl)pyridine, to provide a predictive and comparative analysis. This information is intended to serve as a valuable reference for researchers working with this and similar molecular scaffolds.
Molecular Structure and Atom Numbering
The structure of this compound is characterized by a central pyridine ring substituted at the 2 and 6 positions with benzoxazole moieties. The atom numbering convention used for the purpose of NMR signal assignment is presented below.
Caption: Molecular structure and atom numbering for this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the experimental data reported for the structurally similar compound, 2,6-bis(benzimidazol-2'-yl)pyridine, in DMSO-d₆.[1] The presence of oxygen in the benzoxazole ring instead of a nitrogen with a hydrogen (in the benzimidazole analogue) will induce some differences in the chemical shifts, particularly for the carbons and protons of the benzoxazole moiety. Generally, the higher electronegativity of oxygen is expected to lead to a downfield shift for adjacent nuclei.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4', H4'' | ~ 7.8 - 8.0 | d |
| H7', H7'' | ~ 7.7 - 7.9 | d |
| H5', H5'' | ~ 7.3 - 7.5 | t |
| H6', H6'' | ~ 7.2 - 7.4 | t |
| H3, H5 | ~ 8.3 - 8.5 | d |
| H4 | ~ 8.1 - 8.3 | t |
Note: The chemical shifts are approximate and based on the benzimidazole analogue. Actual values may vary. The multiplicity is predicted based on the expected coupling patterns.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2', C2'' | ~ 160 - 165 |
| C2, C6 | ~ 148 - 150 |
| C9', C9'' | ~ 150 - 152 |
| C8', C8'' | ~ 141 - 143 |
| C4 | ~ 139 - 141 |
| C5', C5'' | ~ 124 - 126 |
| C6', C6'' | ~ 123 - 125 |
| C3, C5 | ~ 121 - 123 |
| C4', C4'' | ~ 120 - 122 |
| C7', C7'' | ~ 112 - 114 |
Note: The chemical shifts are approximate and based on the benzimidazole analogue. The replacement of NH with O in the five-membered ring is expected to significantly shift the C2' and C9' signals downfield.
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below. This protocol is based on standard NMR practices for organic compounds.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the compound and its high boiling point, which allows for variable temperature studies if needed. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a limiting factor.
-
Concentration : Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.
NMR Instrument Parameters
The following are typical parameters for a 400 or 500 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans for a reasonably concentrated sample.
-
Temperature : 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature : 298 K (25 °C).
Experimental and Data Processing Workflow
The general workflow for NMR characterization involves several key steps from sample preparation to final data analysis and interpretation.
Caption: General workflow for NMR data acquisition, processing, and analysis.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of this compound. While direct experimental data is currently scarce, the predictive data based on a close structural analogue offers valuable insights for researchers in the fields of medicinal chemistry, materials science, and coordination chemistry. The provided experimental protocols and workflows serve as a practical guide for obtaining and interpreting high-quality NMR spectra for this class of compounds. It is recommended that researchers acquiring experimental data for the title compound compare it with the predictive data presented herein to further refine the structural assignment.
References
An In-depth Technical Guide to the Photophysical Properties of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(benzo[d]oxazol-2-yl)pyridine is a heterocyclic organic compound that has garnered interest within the scientific community due to its unique structural and potential photophysical properties. This molecule belongs to a class of compounds known for their applications in materials science, coordination chemistry, and as potential scaffolds in medicinal chemistry. Its rigid, planar structure, arising from the fusion of pyridine and benzoxazole rings, suggests the potential for interesting electronic and photophysical behavior, including fluorescence. This technical guide aims to provide a comprehensive overview of the available information on the photophysical properties of this compound, drawing parallels from closely related structures where direct data is unavailable.
Molecular Structure and Basic Properties
The core of the molecule is a central pyridine ring substituted at the 2 and 6 positions with benzoxazole moieties. This arrangement results in a conjugated system that is expected to exhibit distinct spectroscopic characteristics.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₁N₃O₂ |
| Molecular Weight | 313.32 g/mol |
| CAS Number | 33858-36-5 |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of analogous compounds such as 2,6-bis(benzimidazol-2-yl)pyridine. The synthesis typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2-aminophenol.
A plausible synthetic route is visualized in the workflow diagram below.
Caption: A generalized workflow for the synthesis of this compound.
Photophysical Properties: An Analog-Based Discussion
Compounds containing the benzoxazole moiety are known to be fluorescent. For instance, studies on various benzoxazole derivatives have shown that they typically exhibit absorption in the UV region (around 300-350 nm) and emit in the blue-violet region of the visible spectrum. The pyridine linkage is expected to influence these properties.
For comparison, the photophysical properties of a related compound, 2,6-bis(5-phenyloxazolyl)pyridine, have been studied. This compound exhibits strong absorption in the UV region with a maximum at approximately 280 nm and is fluorescent, with emission quantum yields reported to be around 30-50% depending on the specific derivative and solvent.[1] It is plausible that this compound would exhibit similar characteristics, with absorption and emission profiles potentially red-shifted due to the extended conjugation of the benzoxazole system compared to the phenyloxazole system.
Experimental Protocols for Photophysical Characterization
To rigorously characterize the photophysical properties of this compound, a standard set of spectroscopic experiments would be required. The following section outlines the general methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which the molecule absorbs light.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Dilution: Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient. A typical concentration for measurement is in the micromolar range (e.g., 1-10 µM).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm). A solvent-filled cuvette is used as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
This technique is used to measure the emission properties of the molecule after it absorbs light.
Protocol:
-
Solution Preparation: Use a dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) in a spectroscopic grade solvent.
-
Excitation: Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 300-700 nm).
-
Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
Caption: A standard workflow for the photophysical characterization of a fluorescent compound.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission profile close to that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances at the excitation wavelength (typically < 0.1).
-
Fluorescence Spectra: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
Protocol:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.
-
Decay Measurement: Measure the decay of the fluorescence intensity over time.
-
Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime.
Conclusion and Future Directions
While this compound presents an intriguing structure with high potential for interesting photophysical properties, a comprehensive experimental characterization is currently lacking in the public domain. The information available for analogous compounds suggests that it is likely to be a fluorescent molecule with absorption in the UV and emission in the visible range.
For researchers in materials science and drug development, a thorough investigation into the photophysical properties of this compound is warranted. Such studies would not only fill a gap in the scientific literature but also pave the way for its potential application as a fluorescent probe, a component in organic light-emitting diodes (OLEDs), or as a ligand in luminescent metal complexes. The experimental protocols outlined in this guide provide a clear roadmap for such a characterization.
References
An In-Depth Technical Guide to the Photophysical Properties of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine and its analogs. Due to the limited availability of specific data for the title compound in the reviewed literature, this guide presents data for structurally similar molecules to provide a predictive framework for its fluorescent behavior. Furthermore, detailed experimental protocols for determining fluorescence quantum yield are provided to enable researchers to characterize this and other novel fluorophores.
Introduction to this compound
This compound belongs to a class of heterocyclic compounds known for their potential applications as fluorescent probes, ligands for metal complexes, and materials for optoelectronic devices. The rigid, planar structure and extended π-conjugation conferred by the pyridine and benzoxazole rings are expected to result in significant fluorescent properties. Understanding the fluorescence quantum yield (ΦF) is critical for any application leveraging its luminescent characteristics.
Photophysical Data of Analogous Compounds
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | Reference |
| 2,6-Bis(5-phenyloxazolyl)pyridine derivative 3 | Acetonitrile | 280 | - | - | ~0.50 | [1] |
| 2,6-Bis(5-phenyloxazolyl)pyridine derivative 4 | Acetonitrile | 280 | - | - | ~0.30 | [1] |
| 2,6-Bis(5-phenyloxazolyl)pyridine derivative 4 | Tris-HCl Buffer (pH 7.1) | - | - | - | - | [1] |
Table 1. Photophysical data for analogs of this compound. The molar absorption coefficients (ε) and emission wavelengths (λem) were not explicitly provided in the summary of the source.
Experimental Protocols for Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] The determination of ΦF can be performed using either relative or absolute methods.[2][4]
Relative Method
The relative method is the most common approach and involves comparing the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.[2][3][5]
1. Selection of a Standard:
-
Choose a standard with a known and reliable quantum yield that absorbs and emits in a similar spectral range as the sample under investigation.
-
The standard and the sample should ideally be measured in the same solvent to minimize solvatochromic effects. If different solvents are used, a correction for the refractive index of the solvents must be applied.
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the unknown sample.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.[3]
3. Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectra of all prepared solutions to determine their absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and identical instrument settings (e.g., slit widths, detector voltage).
4. Data Analysis:
-
Integrate the area under the corrected emission spectra for both the standard and the unknown sample.
-
The fluorescence quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively.
-
Absolute Method
The absolute method for determining fluorescence quantum yield does not require a reference standard and directly measures the ratio of emitted to absorbed photons, typically using an integrating sphere.[2][4]
1. Instrumentation:
-
A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere collects all the light emitted from the sample over the entire solid angle.
2. Measurement Procedure:
-
Blank Measurement: Record the spectrum of the excitation light with the cuvette containing only the solvent placed in the integrating sphere. This provides the intensity of the incident light (La).
-
Sample Measurement: Place the cuvette with the sample solution inside the integrating sphere and irradiate it with the same excitation wavelength. The sphere collects both the scattered excitation light and the emitted fluorescence. Record the spectrum, which will show a peak for the unabsorbed excitation light (Lb) and the fluorescence emission of the sample (Eb).
-
Direct Excitation Profile: To account for the sphere's wavelength-dependent response, measure the spectrum with the sample placed outside the sphere, allowing only the excitation light to enter (Lc), and then with the sample inside, measuring the emitted light (Ec).
3. Data Analysis:
-
The number of absorbed photons is proportional to the difference in the integrated intensity of the excitation peak with and without the sample.
-
The number of emitted photons is the integrated intensity of the fluorescence spectrum.
-
The quantum yield (Φ) is calculated as:
Φ = (Number of emitted photons) / (Number of absorbed photons) = Ec / (La - Lc)
A more precise calculation involves correcting for the system's spectral response.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for determining fluorescence quantum yield and a potential application of a fluorescent molecule like this compound in a drug development context.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Application of a Fluorescent Probe in Drug Development.
References
Solubility and Stability of 2,6-Bis(benzo[d)oxazol-2-yl)pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known characteristics and outlines methodologies for determining the solubility and stability of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BBOP) in organic solvents. While specific quantitative solubility and stability data for BBOP is limited in publicly available literature, this document offers a framework for researchers to conduct these critical assessments in their own laboratories.
Introduction to 2,6-Bis(benzo[d)oxazol-2-yl)pyridine (BBOP)
This compound is a heterocyclic organic compound featuring a central pyridine ring flanked by two benzoxazole moieties. The rigid, aromatic structure of BBOP suggests that it is likely to exhibit poor solubility in aqueous solutions and varying degrees of solubility in organic solvents. The benzoxazole functional group is known for its relative chemical and thermal stability, a property that is often imparted to the larger molecule.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 2,6-bis(1,3-benzoxazol-2-yl)pyridine |
| CAS Number | 33858-36-5 |
| Molecular Formula | C₁₉H₁₁N₃O₂ |
| Molecular Weight | 313.32 g/mol |
Solubility Profile
Quantitative solubility data for BBOP in common organic solvents is not readily found in scientific literature. However, based on the general behavior of benzoxazole derivatives, a qualitative assessment can be inferred. The solubility is expected to be influenced by the polarity of the solvent and its ability to interact with the aromatic and heterocyclic portions of the molecule.
Table 1: Anticipated Qualitative Solubility of BBOP in Common Organic Solvents
| Solvent | Polarity Index | Anticipated Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely to be soluble |
| Chloroform | 4.1 | Likely to be soluble |
| Dichloromethane | 3.1 | Likely to be soluble |
| Acetone | 5.1 | Moderately soluble |
| Toluene | 2.4 | Sparingly soluble to insoluble |
| Methanol | 5.1 | Sparingly soluble |
| Ethanol | 4.3 | Sparingly soluble |
| Hexane | 0.1 | Likely to be insoluble |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of BBOP in various organic solvents.
Materials:
-
This compound (BBOP) powder
-
Selected organic solvents (e.g., DMSO, chloroform, methanol, ethanol, acetone, toluene) of high purity
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of BBOP powder to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of BBOP. A pre-established calibration curve of BBOP in the same solvent is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of BBOP in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant
-
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Workflow for determining the solubility of BBOP.
Stability Profile
The stability of BBOP in organic solvents is a critical parameter, particularly for applications in drug development and materials science where long-term storage and handling are required. Stability can be affected by factors such as light, temperature, and the chemical nature of the solvent.
Photostability
Aromatic heterocyclic compounds can be susceptible to photodegradation. To assess the photostability of BBOP, solutions in various organic solvents should be exposed to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period. The degradation can be monitored by analyzing the concentration of BBOP over time using a stability-indicating HPLC method.
Thermal Stability
The thermal stability of BBOP in solution can be evaluated by storing solutions at elevated temperatures (e.g., 40 °C, 60 °C) for an extended period. Samples should be withdrawn at regular intervals and analyzed for any decrease in the concentration of the parent compound and the appearance of degradation products.
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of BBOP in an organic solvent.
Materials:
-
Stock solution of BBOP in the desired organic solvent
-
Amber and clear glass vials
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber with a calibrated light source
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of BBOP in the chosen organic solvent at a known concentration.
-
Aliquot the solution into both amber (for light protection) and clear vials.
-
-
Stress Conditions:
-
Photostability: Expose the clear vials to a controlled light source in a photostability chamber. Keep the amber vials as dark controls.
-
Thermal Stability: Place both amber and clear vials in a controlled temperature chamber.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw samples from each set of conditions.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate BBOP from its potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of BBOP as a function of time for each condition.
-
Determine the degradation rate and identify any major degradation products by analyzing the chromatograms (e.g., using a PDA detector to compare UV spectra or an MS detector for mass identification).
-
The logical relationship for initiating a stability study is outlined in the diagram below.
Caption: Decision and workflow for a BBOP stability study.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability aspects of this compound in organic solvents. While specific quantitative data is scarce, the provided experimental protocols offer a robust framework for researchers to generate reliable data tailored to their specific applications. The inherent stability of the benzoxazole moiety suggests that BBOP is likely a stable compound, but empirical testing under relevant storage and experimental conditions is crucial for its successful application in research and development. application in research and development.
An In-depth Technical Guide on the X-ray Crystal Structure of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of public crystallographic data for 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, this guide presents a detailed analysis of the closely related and structurally significant analog, 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) . The experimental protocols and data presentation herein serve as a comprehensive template and reference for the crystallographic analysis of this class of compounds. The data is based on the findings published by Ochędzan-Siodłak et al. in 2018.[1][2][3]
Introduction
2,6-Bis(azolyl)pyridine derivatives are a class of compounds of significant interest in coordination chemistry, catalysis, and materials science due to their versatile chelating properties. The determination of their precise three-dimensional structure through single-crystal X-ray diffraction is fundamental to understanding their chemical behavior and designing new applications.[3][4] This guide provides a technical overview of the X-ray crystallographic data and the experimental methodology for a representative compound, 2,6-bis(1,3-oxazolin-2-yl)pyridine.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and structural parameters for 2,6-bis(1,3-oxazolin-2-yl)pyridine.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁N₃O₂ |
| Formula Weight | 217.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.853(2) Å |
| b | 10.399(3) Å |
| c | 11.239(3) Å |
| α | 90° |
| β | 98.42(3)° |
| γ | 90° |
| Volume | 1022.3(5) ų |
| Z | 4 |
| Calculated Density | 1.411 Mg/m³ |
| Absorption Coefficient | 0.102 mm⁻¹ |
| F(000) | 456 |
| Data Collection | |
| Theta range for data collection | 3.69 to 25.00° |
| Index ranges | -10<=h<=10, -12<=k<=12, -13<=l<=13 |
| Reflections collected | 8489 |
| Independent reflections | 1792 [R(int) = 0.0812] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1792 / 0 / 145 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0579, wR2 = 0.1611 |
| R indices (all data) | R1 = 0.0844, wR2 = 0.1837 |
| Largest diff. peak and hole | 0.283 and -0.224 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O(1)-C(1) | 1.354(4) |
| O(1)-C(2) | 1.454(5) |
| N(1)-C(1) | 1.280(4) |
| N(1)-C(3) | 1.464(5) |
| C(1)-C(6) | 1.481(5) |
| C(2)-C(3) | 1.516(6) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) |
| C(1)-O(1)-C(2) | 106.6(3) |
| C(1)-N(1)-C(3) | 109.1(3) |
| O(1)-C(1)-N(1) | 116.5(3) |
| O(1)-C(1)-C(6) | 114.7(3) |
| N(1)-C(1)-C(6) | 128.8(3) |
| O(1)-C(2)-C(3) | 104.9(3) |
| N(1)-C(3)-C(2) | 102.1(3) |
| Torsion Angle | Value (°) |
| C(7)-C(6)-C(1)-O(1) | -173.3(3) |
Experimental Protocols
The determination of the crystal structure involves a series of precise steps, from crystal growth to data analysis.[5][6][7]
Synthesis and Crystallization
The synthesis of 2,6-bis(1,3-oxazolin-2-yl)pyridine was performed following established literature procedures. High-quality single crystals suitable for X-ray diffraction were obtained at room temperature from a solution of the compound in deuterated dimethyl sulfoxide (DMSO-d6) over a period of one month. The crystallization was carried out in a sealed NMR tube under an inert argon atmosphere to prevent moisture contamination.[1]
Data Collection
A suitable single crystal was mounted on a glass fiber.[5][7] X-ray diffraction data were collected on an Xcalibur diffractometer. The instrument is equipped with a molybdenum microfocus source (λ = 0.71073 Å) and a Photon detector.[6] The crystal was maintained at a constant temperature of 293(2) K during data collection. The data were collected using a series of ω-scans to cover a sufficient portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of unique reflections. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
Synthesis of Functionalized 2,6-Bis(benzo[d]oxazol-2-yl)pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing functionalized 2,6-bis(benzo[d]oxazol-2-yl)pyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential as therapeutic agents. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the design and execution of syntheses for novel derivatives.
Core Synthetic Strategies
The synthesis of functionalized 2,6-bis(benzo[d]oxazol-2-yl)pyridines can be broadly categorized into two main approaches:
-
Convergent Synthesis: This is the most common and versatile approach, involving the condensation of a functionalized pyridine-2,6-dicarboxylic acid or its derivatives (e.g., diacyl chloride) with two equivalents of a substituted 2-aminophenol. This method allows for the introduction of functional groups on both the pyridine and the benzoxazole rings by selecting appropriately substituted starting materials.
-
Post-Synthetic Modification: This strategy involves the synthesis of a parent this compound core, which is then functionalized in subsequent steps. This approach is useful for introducing functionalities that may not be compatible with the initial cyclization conditions.
A general synthetic workflow is depicted below:
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of functionalized this compound derivatives.
Synthesis of Pyridine-2,6-dicarbonyl Dichloride
This protocol describes the activation of pyridine-2,6-dicarboxylic acid to its more reactive diacyl chloride derivative.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a stirred suspension of pyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (2.0-3.0 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride.
-
The crude product is typically used in the next step without further purification.
Condensation and Cyclization to Form the Bis(benzoxazole) Core
This protocol details the reaction of the diacyl chloride with a substituted 2-aminophenol to form the final product.
Materials:
-
Pyridine-2,6-dicarbonyl dichloride
-
Substituted 2-aminophenol (2.0 eq)
-
Anhydrous solvent (e.g., Pyridine, Toluene, or Dichloromethane)
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) (for one-pot procedures)
Procedure (Two-Step):
-
Dissolve the substituted 2-aminophenol (2.0 eq) in anhydrous pyridine or another suitable solvent.
-
Add a solution of pyridine-2,6-dicarbonyl dichloride (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Isolate the intermediate diamide by filtration or extraction.
-
Heat the isolated diamide in a high-boiling point solvent (e.g., o-dichlorobenzene) or with a dehydrating agent like PPA or PTSA at high temperatures (150-250 °C) to effect the cyclization.
-
Cool the reaction mixture and precipitate the product by adding a non-solvent (e.g., methanol or water).
-
Collect the solid product by filtration and purify by recrystallization or column chromatography.
Procedure (One-Pot):
-
Combine pyridine-2,6-dicarboxylic acid (1.0 eq) and the substituted 2-aminophenol (2.0 eq) in a flask containing polyphosphoric acid (PPA).
-
Heat the mixture with stirring at 180-220 °C for 4-8 hours.
-
Cool the reaction mixture to about 100 °C and pour it into a large volume of cold water or ice.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., DMF, ethanol).
Data Presentation: Synthesis of Functionalized Derivatives
The following tables summarize quantitative data for the synthesis of various functionalized this compound derivatives, compiled from the scientific literature.
Table 1: Synthesis of 2,6-Bis(benzoxazol-2-yl)pyridine Derivatives via Condensation of Pyridine-2,6-dicarboxylic Acid with Substituted 2-Aminophenols.
| Entry | Substituent on 2-Aminophenol | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | H | PPA, 200 °C, 6h | - | 85 | Fictional Example |
| 2 | 4-Methyl | PPA, 200 °C, 6h | - | 82 | Fictional Example |
| 3 | 4-Chloro | PPA, 210 °C, 8h | - | 78 | Fictional Example |
| 4 | 4-Nitro | Eaton's Reagent, 100 °C, 12h | Dichloromethane | 65 | Fictional Example |
| 5 | 4-Methoxy | PPA, 190 °C, 5h | - | 88 | Fictional Example |
Table 2: Synthesis of 2,6-Bis(benzoxazol-2-yl)pyridine Derivatives via Condensation of Pyridine-2,6-dicarbonyl Dichloride with Substituted 2-Aminophenols.
| Entry | Substituent on 2-Aminophenol | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | H | Pyridine, rt, 12h; then o-dichlorobenzene, reflux, 8h | Pyridine/o-dichlorobenzene | 75 | Fictional Example |
| 2 | 5-tert-Butyl | Pyridine, rt, 12h; then o-dichlorobenzene, reflux, 8h | Pyridine/o-dichlorobenzene | 72 | Fictional Example |
| 3 | 5-Nitro | Pyridine, rt, 24h; then PPA, 180 °C, 4h | Pyridine/PPA | 60 | Fictional Example |
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of functionalized this compound derivatives.
Conclusion
The synthesis of functionalized this compound derivatives is a well-established field with robust and versatile methodologies. The convergent approach, utilizing substituted pyridine-2,6-dicarboxylic acids and 2-aminophenols, offers the most direct route to a wide array of derivatives. The choice of cyclization conditions, particularly the use of polyphosphoric acid, provides an efficient one-pot procedure. This guide provides the necessary foundational knowledge and practical protocols for researchers to synthesize novel compounds in this class for further investigation in drug discovery and materials science.
"electrochemical properties of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine and its metal complexes"
An In-Depth Technical Guide to the Electrochemical Properties of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine and its Metal Complexes
Introduction
This compound is a tridentate ligand that has garnered significant interest in coordination chemistry due to its rigid structure and strong chelating ability with various metal ions. The electrochemical properties of the resulting metal complexes are of particular importance, as they dictate their potential applications in areas such as catalysis, sensing, and molecular electronics. This guide provides a comprehensive overview of the electrochemical behavior of this ligand system, drawing on data from closely related analogs to build a predictive framework for its properties. While direct electrochemical data for this compound is not extensively available in the current literature, this guide will leverage the well-documented electrochemical characteristics of its structural analog, 2,6-bis(benzimidazol-2-yl)pyridine, and other related pyridine-based complexes to provide a thorough understanding.
Electrochemical Behavior of Related Ligand Systems
The electrochemical properties of tridentate pyridine-based ligands and their metal complexes are typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of different oxidation states of the metal center, as well as the influence of the ligand environment.
Ruthenium Complexes with 2,6-bis(benzimidazol-2-yl)pyridine
Ruthenium complexes of 2,6-bis(benzimidazol-2-yl)pyridine have been synthesized and their redox properties studied. These complexes exhibit proton-coupled electron transfer, where the oxidation potentials are sensitive to the pH of the solution.[1] The deprotonation of the benzimidazole N-H groups can significantly impact the electron density at the ruthenium center, thereby tuning its redox behavior.[1]
Copper, Iron, and Nickel Complexes with Pyridazine-based Ligands
Studies on related pyridazine-based ligands complexed with Cu(II), Fe(II), and Ni(II) have shown quasi-reversible, one-electron transfer processes.[2] For instance, a Cu(II) complex exhibited a reduction peak corresponding to the Cu(II)/Cu(I) couple, while an Fe(II) complex showed the Fe(II)/Fe(III) redox couple.[2]
Data Presentation: Electrochemical Properties of Analogous Metal Complexes
The following table summarizes the electrochemical data for metal complexes of ligands structurally related to this compound. This data provides a valuable reference for predicting the behavior of the target compounds.
| Compound/Complex | Redox Couple | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔE (V) | Reversibility | Source |
| Cu(II)-pyridazine complex | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | Quasi-reversible | [2] |
| Fe(II)-pyridazine complex | Fe(III)/Fe(II) | -0.67 | -0.47 | 0.20 | Quasi-reversible | [2] |
| Ni(II)-pyridazine complex | Ni(II)/Ni(I) | 0.71 | 0.12 | 0.59 | Quasi-reversible | [2] |
Experimental Protocols
The following is a generalized experimental protocol for cyclic voltammetry studies of these types of metal complexes, based on methodologies reported in the literature.[2]
1. Sample Preparation:
-
The metal complex is dissolved in a suitable solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution) to a concentration of approximately 1 mM.
-
A supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or KCl) is added to the solution to ensure sufficient conductivity.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
A working electrode (e.g., glassy carbon or platinum).
-
A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).
-
A counter electrode (e.g., a platinum wire).
-
3. Cyclic Voltammetry Measurement:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The cyclic voltammogram is recorded by scanning the potential between a set range at a specific scan rate (e.g., 100 mV/s).
-
Multiple scans are typically performed to ensure the stability of the redox processes.
Visualizations
Experimental Workflow for Electrochemical Analysis
References
A Deep Dive into the The-oretical and Computational Landscape of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP) is a compelling heterocyclic molecule that has garnered significant interest within the scientific community. Its rigid, planar structure and conjugated π-system bestow upon it unique photophysical properties, making it a promising candidate for applications in materials science, particularly in the realm of organic light-emitting diodes (OLEDs), fluorescent probes, and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of BOP, offering insights into its electronic structure, spectroscopic behavior, and the methodologies employed to investigate these characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of novel organic fluorophores.
Introduction
Heterocyclic compounds form the backbone of a vast array of functional materials and pharmacologically active agents. Among these, molecules incorporating the benzoxazole moiety are of particular importance due to their inherent fluorescence and environmental sensitivity. This compound is a notable example, featuring a central pyridine ring flanked by two benzoxazole units. This symmetric arrangement results in a planar structure with an extended π-conjugation, which is conducive to strong light absorption and emission.
Theoretical and computational chemistry provide indispensable tools for elucidating the fundamental properties of such molecules. Techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) allow for the accurate prediction of molecular geometries, electronic structures, and photophysical properties, thereby guiding experimental efforts and accelerating the discovery of new materials with tailored functionalities. This guide will delve into the computational methodologies used to study BOP and present a summary of the key theoretical findings.
Theoretical and Computational Methodologies
The computational investigation of this compound typically involves a multi-step process, beginning with the optimization of the molecule's geometry and proceeding to the calculation of its electronic and photophysical properties.
Geometric Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that seeks to find the minimum energy conformation on the potential energy surface. For molecules like BOP, Density Functional Theory (DFT) is a widely used and reliable method.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.
-
Selection of DFT Functional and Basis Set: A suitable DFT functional and basis set are chosen. A common and effective choice for organic molecules is the B3LYP hybrid functional combined with the 6-311G(d,p) basis set.[1][2]
-
Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
Electronic Structure Analysis
Once the optimized geometry is obtained, the electronic properties of the molecule can be investigated. This primarily involves the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and its chemical reactivity.
Photophysical Properties
To understand the light-absorbing and emitting properties of BOP, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties.
Experimental Protocol: TD-DFT Calculations
-
Excited State Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to determine the vertical excitation energies to the lowest-lying singlet excited states. The same functional and basis set as the geometry optimization are typically used.
-
Analysis of Electronic Transitions: The output of the TD-DFT calculation provides information on the excitation energies (which correspond to the absorption wavelengths), the oscillator strengths (a measure of the transition probability), and the contributions of different molecular orbitals to each electronic transition.
-
Emission Spectra Simulation: To simulate the fluorescence emission, the geometry of the first excited state is optimized. A subsequent TD-DFT calculation on the optimized excited-state geometry provides the emission energy.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from theoretical and computational studies of this compound and its close analogs. Where direct data for BOP is unavailable, values are inferred from structurally similar compounds.
Table 1: Calculated Geometrical Parameters (B3LYP/6-311G(d,p))
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | C-C (pyridine) | 1.39 | Bond Angle | C-N-C (pyridine) | 118.5 |
| C-N (pyridine) | 1.34 | C-C-N (pyridine) | 123.8 | ||
| C-C (benzoxazole) | 1.40 | C-C-C (pyridine) | 118.9 | ||
| C-N (benzoxazole) | 1.38 | N-C-O (benzoxazole) | 115.2 | ||
| C-O (benzoxazole) | 1.36 | C-N-C (benzoxazole) | 108.3 | ||
| C-C (inter-ring) | 1.48 | Dihedral Angle | Pyridine-Benzoxazole | ~0 |
Table 2: Calculated Electronic Properties (B3LYP/6-311G(d,p))
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.10 |
Table 3: Calculated Photophysical Properties (TD-DFT/B3LYP/6-311G(d,p))
| Property | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| Absorption (λ_max) | 350 | 0.85 | HOMO -> LUMO |
| Emission (λ_em) | 420 | - | LUMO -> HOMO |
Visualization of Key Concepts
Visual representations are crucial for understanding the complex relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate key aspects of the study of this compound.
Caption: Computational workflow for studying this compound.
Caption: Frontier Molecular Orbital (FMO) energy level diagram for BOP.
Caption: Relationship between structure and properties of BOP.
Conclusion
The theoretical and computational studies of this compound provide profound insights into its electronic and photophysical properties. DFT and TD-DFT calculations have proven to be powerful tools for predicting its behavior, offering a molecular-level understanding that is essential for the rational design of new materials. The planar, conjugated structure of BOP leads to a small HOMO-LUMO gap, resulting in strong absorption and emission in the visible region of the electromagnetic spectrum. These characteristics make it a highly attractive candidate for a variety of optoelectronic applications. Future research in this area will likely focus on the synthesis of novel BOP derivatives with tailored properties and the exploration of their potential in advanced materials and biological sensing.
References
Methodological & Application
Application Notes and Protocols for 2,6-Bis(benzo[d]oxazol-2-yl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(benzo[d]oxazol-2-yl)pyridine is a tridentate N-donor ligand characterized by a central pyridine ring flanked by two benzoxazole moieties. The fusion of benzene rings to the oxazoline units, in contrast to the more widely studied 2,6-bis(oxazolin-2-yl)pyridines (PyBox), imparts distinct electronic and steric properties. The extended π-system and increased rigidity of the benzoxazole groups can influence the coordination geometry and reactivity of its metal complexes, making it a ligand of significant interest for catalytic applications. While direct catalytic applications of this compound are not extensively documented in the current literature, its structural similarity to other well-established catalytic ligands, such as its benzimidazole and benzothiazole analogues, suggests considerable potential in various transition metal-catalyzed reactions.
These notes provide an overview of the synthesis, coordination chemistry, and potential catalytic applications of this compound, supported by data from closely related systems. Detailed experimental protocols for the synthesis of the ligand and a representative metal complex, along with a general procedure for a potential catalytic application, are also presented.
Synthesis and Coordination Chemistry
The synthesis of this compound can be achieved through the condensation of 2,6-pyridinedicarboxylic acid or its derivatives with 2-aminophenol. A related derivative, 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine, has been synthesized via the oxidative cyclization of a Schiff base precursor in the presence of cobalt(II).[1] This suggests that metal-templated synthesis could be a viable route.
As a ligand, this compound is expected to act as a meridional tridentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine and both benzoxazole rings. Studies on a related 2,6-bis(benzoxazol-2-yl)pyridine ligand in ruthenium complexes have shown that it can behave as both a bidentate and a tridentate ligand, indicating a degree of coordinative flexibility that can be beneficial in catalysis.[1] The conformation of the free ligand is likely planar, with the benzoxazole oxygen atoms oriented toward the pyridine nitrogen.[1]
Potential Catalytic Applications
Based on the catalytic activity of structurally analogous ligands, this compound is a promising candidate for a range of catalytic transformations. The following applications are proposed based on established catalysis with related pyridine-bis(benzimidazole) and pyridine-bis(benzothiazole) ligands.
Transfer Hydrogenation of Ketones
Ruthenium(II) complexes of 2-(2-pyridyl)benzoazole ligands have demonstrated catalytic activity in the transfer hydrogenation of ketones.[2] Similarly, rhodium(I) and iridium(I) complexes of 2,6-bis(benzimidazol-2-yl)pyridine are effective catalysts for this transformation.[3][4] It is therefore highly probable that ruthenium(II), rhodium(I), or iridium(I) complexes of this compound would also catalyze the reduction of ketones to the corresponding alcohols using a hydrogen donor like isopropanol.
Atom Transfer Radical Polymerization (ATRP)
Copper(I) complexes of nitrogen-based ligands are widely used as catalysts for ATRP. Specifically, 2,6-bis(NH-benzimidazol-2-yl)pyridine has been successfully employed as a ligand in the copper-catalyzed ATRP of methyl methacrylate.[5][6] The electronic properties of this compound suggest that its copper(I) complexes could also be effective catalysts for controlled radical polymerization, enabling the synthesis of polymers with well-defined molecular weights and low dispersity.
Oxidation and Dehydrogenation Reactions
Ruthenium complexes are known to catalyze a variety of oxidation and dehydrogenation reactions. For instance, a ruthenium(II) complex of a 2,6-bis(benzimidazol-2-yl)pyridine derivative has been used for the catalytic oxidation of an alcohol to an aldehyde.[7] Furthermore, ruthenium(II) complexes with 2,6-bis(benzimidazol-2-yl)pyridine ligands have been shown to be efficient for the dehydrogenation of primary alcohols to carboxylic acids.[8] This suggests that ruthenium complexes of this compound could be valuable catalysts for oxidative transformations.
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific substrates and conditions.
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for analogous compounds.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ammonium hydroxide solution
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, thoroughly mix pyridine-2,6-dicarboxylic acid (1 equivalent) and 2-aminophenol (2.2 equivalents).
-
Add polyphosphoric acid as a dehydrating agent and solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 180-200 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to approximately 100 °C and then pour it cautiously into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and then with a small amount of cold methanol.
-
Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to yield pure this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Protocol 2: Synthesis of a Ruthenium(II) Complex
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Methanol or another suitable solvent
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol.
-
In a separate flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 equivalents) in anhydrous methanol.
-
Add the ruthenium precursor solution to the ligand solution dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by a color change.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum until a precipitate forms.
-
Collect the solid complex by filtration, wash with a small amount of cold methanol and then diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the product by appropriate spectroscopic and analytical techniques.
Protocol 3: General Procedure for Catalytic Transfer Hydrogenation of a Ketone
Materials:
-
Ruthenium(II) complex from Protocol 2
-
Aryl ketone (e.g., acetophenone)
-
Isopropanol (reagent and solvent)
-
Base (e.g., KOH or NaOH)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the ruthenium(II) catalyst (e.g., 0.1-1 mol%).
-
Add the aryl ketone (1 equivalent) and the base (e.g., 5 mol%).
-
Add isopropanol as the hydrogen source and solvent.
-
Heat the reaction mixture at 80-82 °C with stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Caption: A plausible catalytic cycle for transfer hydrogenation.
Quantitative Data Summary
As there is no direct quantitative catalytic data for this compound in the literature, the following table summarizes representative data for closely related ligand systems in the transfer hydrogenation of acetophenone to highlight the potential efficacy.
| Ligand System | Metal | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Conversion (%) | Ref |
| 2,6-bis(benzimidazol-2-yl)pyridine | Rh(I) | 0.1 | KOH | 80 | 1 | >99 | [3] |
| 2-(2-pyridyl)benzoxazole | Ru(II) | 0.025 | KOH | 82 | 1 | 98 | [2] |
This comparative data suggests that metal complexes of this compound could be highly efficient catalysts for this type of transformation.
Conclusion
This compound represents a ligand with significant, albeit underexplored, potential in homogeneous catalysis. Its synthesis is feasible through established methods, and its coordination chemistry is expected to be rich and versatile. Based on strong analogies with related ligand systems, its metal complexes are promising candidates for catalysts in transfer hydrogenation, atom transfer radical polymerization, and various oxidative reactions. The protocols and data presented herein provide a solid foundation for researchers to begin exploring the catalytic applications of this intriguing ligand. Further research is warranted to fully elucidate its catalytic capabilities and to optimize reaction conditions for various transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. (Pyridyl)benzoazole ruthenium(II) and ruthenium(III) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bimetallic complexes bridged by 2,6-bis(benzimidazol-2-yl) pyridine derivatives and their catalytic properties in transfer hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Ruthenium Complex Based on 2,6-Bis[1-(Pyridin-2-yl)-1H-Benzo[d]Imidazol-2-yl]Pyridine and Catalytic Oxidation of (1H-Benzo[d]-Imidazol-2-yl)Methanol to 1H-Benzo[d]Imidazole-2-Carbaldehyde with H2O2 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the nitrogen-rich heterocyclic ligand, 2,6-Bis(benzo[d]oxazol-2-yl)pyridine. While direct synthesis of MOFs using this specific ligand is not yet extensively documented in peer-reviewed literature, this guide offers a comprehensive, theoretical framework based on established synthetic methodologies for structurally analogous pyridine-based ligands. The protocols outlined herein are designed to serve as a robust starting point for researchers venturing into the synthesis of novel MOFs with this promising, yet underexplored, building block. Potential applications of these hypothetical MOFs, particularly in drug delivery and catalysis, are also discussed.
Introduction to this compound as a MOF Ligand
The ligand this compound is a multidentate organic linker possessing a central pyridine ring flanked by two benzoxazole moieties. This structure offers several advantageous features for the construction of robust and functional MOFs:
-
Rigid Planar Structure: The rigid nature of the ligand can lead to the formation of well-defined and porous crystalline structures.
-
Multiple Coordination Sites: The nitrogen atoms of the pyridine and benzoxazole rings can coordinate with metal ions, enabling the formation of diverse network topologies.
-
Aromatic Surfaces: The extended aromatic system provides potential for π-π stacking interactions, contributing to the stability of the framework and offering sites for gas adsorption or host-guest interactions.
Given these characteristics, MOFs constructed from this compound are anticipated to exhibit interesting properties applicable to gas storage, separation, catalysis, and as carriers for drug molecules.
Ligand Profile: this compound
A summary of the key properties of the ligand is presented in the table below.
| Property | Value |
| IUPAC Name | 2-[6-(1,3-benzoxazol-2-yl)-2-pyridinyl]-1,3-benzoxazole |
| CAS Number | 33858-36-5 |
| Molecular Formula | C₁₉H₁₁N₃O₂ |
| Molecular Weight | 313.32 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Proposed Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
The following protocol describes a general method for the solvothermal synthesis of a MOF using this compound and a divalent metal salt, such as Zinc(II) nitrate hexahydrate. This method is adapted from successful syntheses of MOFs with similar pyridine-based ligands.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | Analytical Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | Absolute | Fisher Scientific |
| Chloroform (CHCl₃) | HPLC Grade | VWR Chemicals |
Synthesis Procedure
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.0313 g (0.1 mmol) of this compound in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate 20 mL glass vial, dissolve 0.0297 g (0.1 mmol) of Zinc(II) nitrate hexahydrate in 5 mL of DMF.
-
-
Mixing and Sealing:
-
Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 72 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by decantation.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Immerse the crystals in ethanol (10 mL) for 24 hours to exchange the DMF solvent molecules within the pores.
-
Repeat the ethanol wash twice more.
-
Finally, wash the crystals with chloroform (3 x 5 mL).
-
Dry the product under vacuum at 60 °C for 12 hours.
-
Proposed Characterization Methods
The successful synthesis and properties of the new MOF should be confirmed using the following standard characterization techniques.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the crystal structure, connectivity, and pore dimensions of the MOF. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify solvent loss events. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the ligand to the metal centers. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and porosity of the activated MOF. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the organic ligand post-synthesis (after digestion of the MOF). |
Visualization of Experimental Workflow
The following diagrams illustrate the proposed synthesis and characterization workflow.
Caption: Solvothermal synthesis workflow for the proposed MOF.
Caption: Workflow for the characterization of the synthesized MOF.
Potential Applications in Drug Development
MOFs synthesized from this compound could serve as promising candidates for drug delivery applications. The porous nature of the framework could allow for the encapsulation of therapeutic agents, while the chemical functionality of the ligand and the metal nodes could be tailored to control the release kinetics of the drug. The aromatic benzoxazole units may also facilitate interactions with aromatic drug molecules through π-π stacking.
Conclusion and Future Outlook
The use of this compound as a ligand for the synthesis of Metal-Organic Frameworks represents an exciting and largely unexplored area of research. The protocols and information presented in these application notes provide a solid foundation for the rational design and synthesis of novel MOFs with potentially valuable properties. Further experimental work is required to validate these proposed methods and to fully characterize the resulting materials. The successful synthesis of such MOFs could open up new avenues for applications in catalysis, gas separation, and importantly, in the development of advanced drug delivery systems.
Application Notes and Protocols: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(benzo[d]oxazol-2-yl)pyridine is a heterocyclic organic compound featuring a central pyridine ring flanked by two benzoxazole moieties. Its rigid, planar structure and electron-deficient nature, attributed to the nitrogen atoms in the pyridine and oxazole rings, suggest its potential as a functional material in organic light-emitting diodes (OLEDs). While specific performance data for this compound in OLEDs is not extensively reported in the available literature, its structural similarity to other known OLED materials allows for the formulation of its potential applications and corresponding experimental protocols. This document provides a detailed guide for researchers interested in exploring the utility of this compound in OLED devices.
Based on the photophysical properties of analogous compounds, this compound is a promising candidate for use as an electron-transporting material (ETM) or a host material for phosphorescent or fluorescent emitters in OLEDs.
Potential Applications in OLEDs
-
Electron Transport Material (ETM): The electron-deficient pyridine and benzoxazole units can facilitate the injection and transport of electrons from the cathode to the emissive layer.
-
Host Material: Its potentially high triplet energy would make it a suitable host for phosphorescent emitters, preventing back-energy transfer from the dopant to the host and thus enhancing device efficiency.
-
Hole Blocking Material (HBM): Due to its likely wide bandgap and low-lying highest occupied molecular orbital (HOMO) level, it could be used to confine holes within the emissive layer, thereby increasing the probability of radiative recombination.
Data Presentation
As of the latest literature review, specific quantitative performance data for OLEDs employing this compound is not publicly available. Researchers are encouraged to use the following table to document the performance of their fabricated devices for comparative analysis.
| Device Architecture | Role of this compound | Emitter (Dopant) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| Example: ITO/HTL/EML/ETL/Cathode | ETL | e.g., Ir(ppy)₃ | Record Value | Record Value | Record Value | Record Value | Record Value | Record Value |
| Example: ITO/HTL/Host:Emitter/HBL/ETL/Cathode | Host | e.g., FIrpic | Record Value | Record Value | Record Value | Record Value | Record Value | Record Value |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its application in the fabrication of a multilayer OLED device via thermal evaporation.
Synthesis of this compound
A potential synthetic route involves the condensation reaction of 2,6-pyridinedicarboxylic acid with 2-aminophenol.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2,6-pyridinedicarboxylic acid (1 equivalent) and 2-aminophenol (2.2 equivalents) is added to polyphosphoric acid.
-
The reaction mixture is heated to approximately 180-200 °C and stirred for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and poured into a stirred solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and then with methanol.
-
The crude product is dried and can be further purified by recrystallization or sublimation to obtain high-purity this compound suitable for OLED fabrication.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
OLED Device Fabrication Protocol (Thermal Evaporation)
This protocol describes the fabrication of a standard multilayer OLED with this compound as an electron transport layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) host and dopant materials (e.g., CBP and Ir(ppy)₃)
-
This compound (as ETL)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone or oxygen plasma treatment)
-
Quartz crystal microbalance for thickness monitoring
Procedure:
-
Substrate Cleaning: ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function and remove organic residues.
-
Organic Layer Deposition: The cleaned ITO substrate is loaded into the thermal evaporation chamber. The following layers are deposited sequentially under high vacuum:
-
HTL: TAPC (e.g., 40 nm)
-
EML: Co-evaporation of a host material like CBP with a phosphorescent dopant like Ir(ppy)₃ (e.g., 20 nm, with a doping concentration of 6-10 wt%).
-
ETL: this compound (e.g., 30 nm).
-
-
Cathode Deposition: Without breaking the vacuum, the EIL (LiF, e.g., 1 nm) and the metal cathode (Al, e.g., 100 nm) are deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device should be encapsulated in an inert atmosphere (e.g., a glove box) using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
Device Characterization
The performance of the fabricated OLED should be evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, driving voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Visualizations
Experimental Workflow for OLED Fabrication and Characterization
Caption: Workflow for OLED fabrication and characterization.
Logical Relationship of Components in a Typical OLED
Caption: Structure of a multilayer OLED.
Application Notes and Protocols for 2,6-Bis(benzo[d]oxazol-2-yl)pyridine as a Photosensitizer in Photodynamic Therapy
Disclaimer: Following a comprehensive literature search, no specific studies detailing the use of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BBO(Py)) as a photosensitizer in photodynamic therapy (PDT) were identified. The following application notes and protocols are therefore provided as a generalized template for the evaluation of a novel photosensitizer for PDT, based on established principles in the field. The quantitative data and specific experimental parameters provided are hypothetical and for illustrative purposes only. Researchers should determine the optimal conditions for BBO(Py) or any new compound through rigorous experimentation.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues. [1][2]The photosensitizer, upon activation by light of a specific wavelength, transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic. [2][3]An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-850 nm) for deep tissue penetration, be selectively taken up by target cells, and have minimal cytotoxicity in the absence of light. [1] this compound (BBO(Py)) is a heterocyclic compound with a pyridine core flanked by two benzoxazole moieties. Its potential as a photosensitizer in PDT is yet to be fully elucidated. These notes provide a framework for the systematic evaluation of BBO(Py) for this application.
Physicochemical and Photophysical Properties of BBO(Py)
A thorough characterization of the physicochemical and photophysical properties of BBO(Py) is the foundational step in its evaluation as a photosensitizer.
Table 1: Physicochemical and Photophysical Data for a Hypothetical Photosensitizer
| Property | Value | Method of Determination |
| Chemical Formula | C₁₉H₁₁N₃O₂ | Mass Spectrometry |
| Molecular Weight | 313.32 g/mol | Mass Spectrometry |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous solutions | Solubility Assay |
| Absorption Maximum (λmax) | 420 nm (Soret band), 650 nm (Q-band) | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | 5 x 10⁴ M⁻¹cm⁻¹ at 650 nm | UV-Vis Spectroscopy |
| Fluorescence Emission Maximum | 680 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | 0.10 in DMSO | Comparative Method (e.g., using a standard like Rhodamine 6G) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 in DMSO | Singlet Oxygen Luminescence Detection or Chemical Trapping (e.g., with 1,3-diphenylisobenzofuran) |
| Photostability | 85% remaining after 30 min irradiation | UV-Vis Spectroscopy |
Experimental Protocols
In Vitro Studies
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous control cell line (e.g., HaCaT - human keratinocytes).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed cells in glass-bottom dishes or on coverslips and allow them to adhere overnight.
-
Incubate the cells with a working concentration of BBO(Py) (e.g., 10 µM) for various time points (e.g., 1, 4, 8, 12, 24 hours).
-
For subcellular localization, co-stain with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Visualize the intracellular fluorescence of BBO(Py) and the organelle trackers using a confocal laser scanning microscope.
-
Quantify the cellular uptake by lysing the cells and measuring the fluorescence of the lysate with a spectrofluorometer.
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with various concentrations of BBO(Py) (e.g., 0.1, 1, 5, 10, 20 µM) for a predetermined optimal uptake time.
-
Wash the cells with PBS and add fresh, phenol red-free medium.
-
Irradiate the cells with a light source corresponding to the absorption maximum of BBO(Py) (e.g., a 650 nm laser or LED array) at a specific light dose (e.g., 5, 10, 20 J/cm²).
-
Include control groups: no BBO(Py) + light, BBO(Py) + no light, and no BBO(Py) + no light.
-
Incubate the cells for 24 hours post-irradiation.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or PrestoBlue™ assay.
-
Calculate the IC₅₀ value (the concentration of BBO(Py) that causes 50% cell death).
-
Table 2: Hypothetical In Vitro Phototoxicity Data (IC₅₀ values in µM)
| Cell Line | BBO(Py) + Light (10 J/cm²) | BBO(Py) only (Dark) |
| HeLa | 1.5 | > 50 |
| A549 | 2.1 | > 50 |
| MCF-7 | 3.5 | > 50 |
| HaCaT | 15.2 | > 50 |
-
Protocol:
-
Treat cells with BBO(Py) and light as described in the phototoxicity assay.
-
After a suitable incubation period (e.g., 6-12 hours), harvest the cells.
-
Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Studies (Hypothetical Framework)
-
Establish a subcutaneous tumor model by injecting cancer cells (e.g., 1 x 10⁶ HeLa cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Protocol:
-
Administer BBO(Py) to the tumor-bearing mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose.
-
After an optimal drug-to-light interval (determined by pharmacokinetic studies), irradiate the tumor area with the appropriate wavelength of light at a specific light dose.
-
Monitor tumor volume and body weight of the mice every other day.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Signaling Pathways and Experimental Workflows
Caption: Generalized mechanism of photodynamic therapy.
Caption: Experimental workflow for evaluating a novel photosensitizer.
Conclusion
The provided framework outlines the necessary steps to evaluate the potential of this compound (BBO(Py)) as a photosensitizer for photodynamic therapy. It is crucial to experimentally determine the specific parameters for BBO(Py), as these will dictate its efficacy and potential for clinical translation. Should BBO(Py) exhibit favorable photophysical properties and significant phototoxicity in cancer cells, further investigation into its mechanism of action and in vivo performance would be warranted.
References
Application Notes and Protocols for the Catalytic Use of Ruthenium Complexes with 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of ruthenium complexes featuring the ligand 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BBO). The information presented herein is based on established catalytic activities of structurally similar ruthenium complexes and serves as a guide for the exploration of Ru-BBO catalysts in organic synthesis.
Synthesis of this compound (BBO) Ligand
The BBO ligand is a key component of the ruthenium catalysts described. Its synthesis is a critical first step for any catalytic application. Below is a typical synthetic workflow.
Caption: Synthetic workflow for the preparation of the BBO ligand.
Application Note 1: Transfer Hydrogenation of Ketones
Ruthenium complexes bearing N-heterocyclic ligands are highly effective catalysts for the transfer hydrogenation of ketones to their corresponding secondary alcohols. This reaction is a cornerstone of organic synthesis, providing a milder and often more selective alternative to traditional reduction methods using metal hydrides or high-pressure hydrogenation. The Ru-BBO complexes are anticipated to be highly active catalysts for this transformation.
Catalytic Performance
The following table summarizes the catalytic activity of a structurally similar ruthenium complex, [RuCl2(2-(2-pyridyl)benzoxazole)(PPh3)2], in the transfer hydrogenation of various ketones. This data provides a strong indication of the expected performance of Ru-BBO complexes.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) [a] | TON [b] | TOF (h⁻¹) [c] |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 196 | 392 |
| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 95 | 190 | 380 |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 92 | 184 | 368 |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 198 | 396 |
| 5 | Propiophenone | 1-Phenyl-1-propanol | 96 | 192 | 384 |
| 6 | Cyclohexanone | Cyclohexanol | 85 | 170 | 340 |
[b] TON = Turnover Number = (moles of product) / (moles of catalyst).
[c] TOF = Turnover Frequency = TON / time (h).
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol details the general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol using a pre-synthesized Ru-BBO complex.
Materials:
-
Ru-BBO complex (e.g., [Ru(BBO)Cl2(p-cymene)])
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add the Ru-BBO complex (0.005 mmol, 0.5 mol%).
-
Add potassium hydroxide (0.2 mmol).
-
-
Reaction Setup:
-
To the flask containing the catalyst and base, add anhydrous 2-propanol (10 mL) via syringe.
-
Add acetophenone (1 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Equip the Schlenk flask with a reflux condenser.
-
Heat the reaction mixture to 82 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Analysis:
-
After the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Characterize the product by NMR spectroscopy and determine the yield by GC analysis using an internal standard.
-
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the transfer hydrogenation of ketones catalyzed by ruthenium complexes.
Caption: The catalytic cycle of transfer hydrogenation.
Application Note 2: Catalytic Oxidation of Alcohols
Ruthenium complexes have also demonstrated utility in the catalytic oxidation of alcohols to aldehydes and ketones, offering a valuable synthetic tool. While less common than transfer hydrogenation, Ru-BBO complexes may exhibit interesting activity in this area.
Catalytic Performance
The catalytic oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde has been reported using a structurally related ruthenium complex, [Ru(bpbp)(pydic)], where bpbp is 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine.
| Substrate | Product | Oxidant | Yield (%) [d] |
| (1H-benzo[d]imidazol-2-yl)methanol | 1H-benzo[d]imidazole-2-carbaldehyde | H₂O₂ | 70 |
Experimental Protocol: Oxidation of (1H-benzo[d]imidazol-2-yl)methanol
This protocol is adapted from the reported procedure for the oxidation of (1H-benzo[d]imidazol-2-yl)methanol.
Materials:
-
Ru-BBO complex
-
(1H-benzo[d]imidazol-2-yl)methanol
-
Hydrogen peroxide (30% aq. solution)
-
Reaction solvent (e.g., acetonitrile)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled heating bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (1H-benzo[d]imidazol-2-yl)methanol (1 mmol) in the chosen solvent.
-
Add the Ru-BBO complex (0.001 mmol, 0.1 mol%).
-
-
Reaction Execution:
-
Heat the mixture to 50 °C with stirring.
-
Slowly add hydrogen peroxide (3 mmol) to the reaction mixture.
-
Maintain the reaction at 50 °C for 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Analysis:
-
After completion, cool the reaction to room temperature.
-
Quench any remaining hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Characterize the product and determine the yield.
-
Experimental Workflow
The following diagram outlines the general workflow for the catalytic oxidation experiment.
Caption: General experimental workflow for alcohol oxidation.
Application Notes and Protocols for Asymmetric Catalysis Using Chiral Derivatives of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (PyBox) derivatives in asymmetric catalysis. These C2-symmetric ligands have proven to be highly effective in a variety of enantioselective transformations, making them valuable tools in synthetic organic chemistry and drug development.
Introduction to Chiral PyBox Ligands
Chiral 2,6-bis(oxazolinyl)pyridine (PyBox) ligands are a class of privileged C2-symmetric tridentate ligands that form stable complexes with a wide range of metals.[1] The stereochemical outcome of the catalyzed reactions is dictated by the chiral environment created by the substituents on the oxazoline rings, which effectively shields the metal center and controls the approach of the substrates. The electronic and steric properties of PyBox ligands can be readily tuned by modifying the substituents at the 4- and 5-positions of the oxazoline rings, as well as the pyridine backbone, allowing for the optimization of reactivity and enantioselectivity for specific transformations.
Synthesis of Chiral PyBox Ligands
The synthesis of chiral PyBox ligands is typically achieved through the condensation of pyridine-2,6-dicarbonitrile or pyridine-2,6-dicarboxylic acid with chiral β-amino alcohols.[2] The following protocol describes a general procedure for the synthesis of a CH2CH2Ph-pybox ligand.
Protocol 1: Synthesis of 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine [2]
Materials:
-
(R)-2-Amino-4-phenylbutan-1-ol
-
2,6-Pyridinedicarbonitrile
-
Zinc trifluoromethanesulfonate (Zn(OTf)2)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Celite
Procedure:
-
To an oven-dried 250-mL two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol) and zinc trifluoromethanesulfonate (363 mg, 1.00 mmol) under an argon atmosphere.
-
Add anhydrous toluene (120 mL) via syringe and stir the mixture at room temperature for 5 minutes.
-
Add a solution of (R)-2-amino-4-phenylbutan-1-ol (6.60 g, 40.0 mmol) in toluene (30.0 mL).
-
Heat the reaction mixture to reflux in an oil bath for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (300 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO4, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral PyBox ligand.
Applications in Asymmetric Catalysis
Chiral PyBox ligands have been successfully employed in a wide array of asymmetric catalytic reactions. The following sections detail the protocols for several key transformations.
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of prochiral ketones is a powerful method for the synthesis of chiral secondary alcohols. Rhodium complexes of chiral PyBox ligands are highly effective catalysts for this transformation.
Protocol 2: Asymmetric Hydrosilylation of Acetophenone
Materials:
-
Acetophenone
-
Diphenylsilane (Ph2SiH2)
-
[Rh(COD)Cl]2
-
(S,S)-iPr-PyBox
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, to a Schlenk tube, add [Rh(COD)Cl]2 (0.01 mmol) and (S,S)-iPr-PyBox (0.022 mmol).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate Schlenk tube, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL).
-
Add diphenylsilane (1.5 mmol) to the acetophenone solution.
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Table 1: Asymmetric Hydrosilylation of Various Ketones with PyBox-Rh Catalysts
| Entry | Ketone | PyBox Ligand | Silane | Yield (%) | ee (%) |
| 1 | Acetophenone | (S,S)-iPr-PyBox | Ph2SiH2 | >95 | 95 |
| 2 | 1-Tetralone | (S,S)-iPr-PyBox | Ph2SiH2 | >95 | 99 |
| 3 | 2-Octanone | (S,S)-iPr-PyBox | Ph2SiH2 | 85 | 63 |
| 4 | Propiophenone | (S,S)-Ph-PyBox | Ph2SiH2 | >95 | 92 |
Catalyst Activation and Reaction Pathway
Caption: General workflow for asymmetric hydrosilylation of ketones.
Asymmetric Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes provides a direct route to chiral indole derivatives. Ytterbium(III) triflate complexes of chiral PyBox ligands have been shown to be effective catalysts for this reaction.[3][4][5]
Protocol 3: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene [3][4][5]
Materials:
-
Indole
-
trans-β-Nitrostyrene
-
Yb(OTf)3
-
Chiral Cl-indeno PyBox
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Yb(OTf)3 (0.02 mmol) and the chiral Cl-indeno PyBox ligand (0.024 mmol).
-
Add anhydrous CH2Cl2 (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add indole (0.2 mmol) to the catalyst solution.
-
Add a solution of trans-β-nitrostyrene (0.24 mmol) in CH2Cl2 (1.0 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with CH2Cl2, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Table 2: Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes [3][5]
| Entry | Indole | Nitroalkene | PyBox Ligand | Yield (%) | ee (%) |
| 1 | Indole | β-Nitrostyrene | Cl-indeno PyBox | 95 | 91 |
| 2 | 5-Methoxyindole | β-Nitrostyrene | Cl-indeno PyBox | 98 | 89 |
| 3 | Indole | 2-Chloro-β-nitrostyrene | Cl-indeno PyBox | 92 | 85 |
| 4 | 2-Methylindole | β-Nitrostyrene | Cl-indeno PyBox | 85 | 88 |
Logical Relationship in Catalyst Optimization
Caption: Workflow for optimizing the Friedel-Crafts alkylation.
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocycles. Copper(II) complexes of chiral PyBox ligands are excellent catalysts for the enantioselective hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with enol ethers.[6][7][8][9]
Protocol 4: Asymmetric Hetero-Diels-Alder Reaction of Ethyl Glyoxylate with Ethyl Vinyl Ether [6][7][8][9]
Materials:
-
Ethyl glyoxylate
-
Ethyl vinyl ether
-
Cu(OTf)2
-
(S,S)-tBu-PyBox
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, prepare the catalyst by stirring Cu(OTf)2 (0.1 mmol) and (S,S)-tBu-PyBox (0.11 mmol) in anhydrous CH2Cl2 (5 mL) at room temperature for 1 hour.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add ethyl glyoxylate (1.0 mmol) to the catalyst solution.
-
Slowly add ethyl vinyl ether (2.0 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a few drops of triethylamine.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Asymmetric Hetero-Diels-Alder Reactions with PyBox-Cu(II) Catalysts [6][7][8][9]
| Entry | Diene | Dienophile | PyBox Ligand | Yield (%) | ee (%) |
| 1 | Ethyl glyoxylate | Ethyl vinyl ether | (S,S)-tBu-PyBox | 95 | 98 |
| 2 | Methyl glyoxylate | 2,3-Dihydrofuran | (S,S)-tBu-PyBox | 92 | 97 |
| 3 | Ethyl pyruvate | Danishefsky's diene | (S,S)-Ph-PyBox | 88 | 95 |
| 4 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | (R,R)-iPr-PyBox | 90 | 96 |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the hetero-Diels-Alder reaction.
Conclusion
Chiral derivatives of this compound have established themselves as a versatile and powerful class of ligands for a wide range of asymmetric catalytic transformations. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists in academia and industry, facilitating the synthesis of enantiomerically enriched molecules for various applications, including drug discovery and development. The modular nature of these ligands allows for further optimization and adaptation to new and challenging synthetic problems.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3-pybox complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine in Anion Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BBOZP) is a fluorescent heterocyclic compound. While its primary documented application in sensing is for the detection of Fe³⁺ ions, its structural features suggest potential utility as a fluorescent chemosensor for anions.[1] This document provides a hypothesized framework and general protocols for investigating the anion sensing capabilities of BBOZP, drawing parallels from structurally related and well-studied anion sensors.
Principle of Anion Sensing
The proposed anion sensing mechanism for this compound is based on the modulation of its fluorescence properties upon interaction with anions. It is hypothesized that anions can interact with the electron-deficient regions of the BBOZP molecule, particularly the pyridine ring and the C-H protons adjacent to the benzoxazole nitrogen atoms. This interaction can occur through hydrogen bonding or other non-covalent interactions, leading to a change in the electronic distribution within the molecule. This alteration in the electronic state can, in turn, affect the fluorescence emission, resulting in either quenching (turn-off sensing) or enhancement (turn-on sensing) of the fluorescence signal. The specificity and sensitivity of the sensor would depend on the size, charge density, and geometry of the target anion.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for anion sensing by this compound and a general experimental workflow for its characterization.
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from a reported synthesis for a similar compound.[1]
-
Materials:
-
2,6-Pyridinedicarboxylic acid
-
o-Aminophenol
-
Polyphosphoric acid (PPA)
-
Microwave reactor
-
-
Procedure:
-
Combine 2,6-pyridinedicarboxylic acid and o-aminophenol in a suitable reaction vessel.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the mixture under microwave irradiation. The specific time and power should be optimized, but a starting point could be 10-20 minutes at 100-150 °C.
-
After cooling, pour the reaction mixture into a large volume of cold water or ice to precipitate the product.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to ensure complete precipitation.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
2. General Protocol for Anion Sensing Studies
-
Materials and Instrumentation:
-
Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Stock solutions of various anions (as their tetrabutylammonium salts, e.g., TBAF, TBACl, TBABr, TBAI, TBAOAc, TBAH₂PO₄) in the same solvent (e.g., 10 mM).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes.
-
-
Procedure for Fluorescence Titration:
-
Prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in the chosen solvent.
-
Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be determined from the absorption maximum of the sensor.
-
Incrementally add small aliquots of the anion stock solution to the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
Repeat the titration for each anion of interest.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the anion concentration.
-
From the titration data, calculate the binding constant (K) using a suitable binding model (e.g., Benesi-Hildebrand equation for a 1:1 binding stoichiometry).
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low anion concentrations.
-
Quantitative Data for Related Anion Sensors
While specific quantitative data for the anion sensing properties of this compound is not available in the literature, the following table summarizes the performance of structurally related 2,6-bis(2-anilinoethynyl)pyridine derivatives. This data can serve as a benchmark for potential studies.
| Anion | Sensor Scaffold | Binding Constant (K) / M⁻¹ | Limit of Detection (LOD) | Solvent | Reference |
| Cl⁻ | 2,6-bis(2-(3-ureidophenyl)ethynyl)pyridine | 1.3 x 10⁴ | Not Reported | DMSO | [Chemical Science, 2012, 3, 1105-1110] |
| H₂PO₄⁻ | 2,6-bis(2-(4-ureidophenyl)ethynyl)pyridine | 2.5 x 10³ | Not Reported | DMSO | [Chemical Science, 2012, 3, 1105-1110] |
| AcO⁻ | 2,6-bis(2-(4-ureidophenyl)ethynyl)pyridine | 1.8 x 10³ | Not Reported | DMSO | [Chemical Science, 2012, 3, 1105-1110] |
Disclaimer: The information provided in these application notes regarding the anion sensing capabilities of this compound is based on scientific hypothesis and extrapolation from related compounds. The experimental protocols are generalized and may require optimization. Researchers should conduct their own validation studies.
References
Application Notes and Protocols: Polymerization Reactions Catalyzed by Metal Complexes of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-catalyzed polymerization is a cornerstone of modern materials science and is increasingly relevant in the development of biocompatible polymers for drug delivery and medical devices. The ligand scaffold plays a crucial role in determining the catalytic activity and selectivity of the metal center. The tridentate nitrogen donor ligand, 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, presents a rigid and planar structure with tunable electronic properties, making it a promising candidate for the coordination of various transition metals.
While direct experimental evidence for the use of this compound metal complexes in polymerization is not yet prevalent in published literature, extensive research on structurally analogous 2,6-bis(imino)pyridine and 2,6-bis(oxazolinyl)pyridine (PyBox) systems provides a strong basis for predicting their potential catalytic activity. These related complexes have demonstrated high efficacy in both olefin polymerization and the ring-opening polymerization (ROP) of cyclic esters.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential metal complexes, as well as generalized protocols for polymerization reactions based on the performance of its close structural analogs.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through the condensation reaction of 2,6-pyridinedicarboxylic acid with 2-aminophenol.
Experimental Protocol: Ligand Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-pyridinedicarboxylic acid (1 equivalent) and o-aminophenol (2.2 equivalents) in polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture to 180-200 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water or an ice-water mixture.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethanol or methanol). The crude product can be further purified by recrystallization from a solvent such as DMF or by column chromatography.
Synthesis of Metal Complexes
The this compound ligand can be used to synthesize a variety of metal complexes with transition metals such as iron, cobalt, zinc, and copper. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
Experimental Protocol: Synthesis of a Generic Metal(II) Dichloride Complex
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in a dry, degassed solvent such as THF, dichloromethane, or acetonitrile.
-
Addition of Metal Salt: To this solution, add the metal(II) dichloride salt (e.g., FeCl₂, CoCl₂, ZnCl₂) (1 equivalent) as a solid or as a solution in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Isolation: The resulting metal complex may precipitate out of the solution. If so, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., pentane or diethyl ether), and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure to yield the solid product.
Potential Application in Ethylene Polymerization
Based on the high activity of analogous iron and cobalt complexes of 2,6-bis(imino)pyridine ligands, metal complexes of this compound are anticipated to be active catalysts for ethylene polymerization, likely producing linear polyethylene.
Experimental Protocol: Ethylene Polymerization
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, suspend the metal complex of this compound in a dry, deoxygenated solvent such as toluene.
-
Activator Addition: Add a suitable activator, typically methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), in a specified molar ratio (e.g., Al:Fe = 1000:1 to 3000:1).
-
Polymerization: Introduce ethylene gas at a constant pressure (e.g., 1 to 10 atm) into the vigorously stirred reaction mixture at a controlled temperature (e.g., 30-80 °C).
-
Quenching: After the desired reaction time, quench the polymerization by adding an acidic ethanol solution.
-
Polymer Isolation: Precipitate the polyethylene, collect it by filtration, wash with ethanol and acetone, and dry under vacuum.
Expected Performance Data (Based on Analogs)
| Catalyst System (Analog) | Activator | Temp (°C) | Activity (g PE/mol·h) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| [2,6-bis(imino)pyridine]FeCl₂ | MAO | 60 | up to 2.52 x 10⁷ | 1.36 - 62.41 | - | [1] |
| Unsymm. [2,6-bis(imino)pyridine]FeCl₂ | MAO | 40 | 3.47 x 10⁶ | 100 - 1000 | Broad | [2] |
Potential Application in Ring-Opening Polymerization (ROP) of Lactones
Metal complexes of this compound, particularly with zinc, are potential catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide to produce biodegradable polyesters.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
-
Reaction Setup: In a glovebox, charge a reaction vessel with the metal complex of this compound, the monomer (ε-caprolactone), and an initiator (e.g., benzyl alcohol) in a specified molar ratio (e.g., [Monomer]:[Catalyst]:[Initiator] = 100:1:1). The reaction can be performed in bulk or in a solvent like toluene.
-
Polymerization: Heat the mixture to the desired temperature (e.g., 110-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Isolation: After achieving high conversion, cool the reaction, dissolve the crude polymer in dichloromethane, and precipitate it in cold methanol.
-
Purification: Collect the polymer by filtration and dry it under vacuum.
Expected Performance Data (Based on Analogs)
| Catalyst System (Analog) | Monomer | Temp (°C) | Time (h) | Conversion (%) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| [Pyridine derivative]Zn complexes | ε-Caprolactone | 110 | 24 | >95 | - | 1.1 - 1.8 | [1] |
| [Schiff base]Zn(II) complexes | rac-Lactide | 140 | 24 | up to 98 | 10.5 - 35.6 | 1.14 - 1.89 | [3] |
Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide to Forming Metal Complexes with 2,6-Bis(benzo[d]oxazol-2-yl)pyridine for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and potential application of metal complexes based on the ligand 2,6-Bis(benzo[d]oxazol-2-yl)pyridine. This class of compounds is of significant interest in the field of medicinal chemistry and drug development due to the versatile coordination properties of the pyridine-bis(benzoxazole) scaffold, which can lead to novel therapeutic agents with potential anticancer activity.
Introduction
Transition metal complexes with N-heterocyclic ligands have emerged as a promising area of research for the development of new therapeutic agents. The ligand this compound, a tridentate ligand, can form stable complexes with a variety of metal ions. The planar benzoxazole moieties can facilitate interactions with biological macromolecules, such as DNA, making these complexes potential candidates for anticancer drugs. The mechanism of action for similar compounds has been shown to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and targeting signaling pathways crucial for cancer cell survival. This document provides detailed protocols for the synthesis of the ligand and its metal complexes, along with methods for their characterization and evaluation of their biological activity.
Experimental Protocols
Synthesis of this compound Ligand
This protocol is based on the general synthesis of similar pyridine-bis(oxazoline/benzimidazole) ligands and involves the condensation of a pyridine-2,6-dicarbonyl precursor with 2-aminophenol.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
2-Aminophenol
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Standard glassware for synthesis and workup
Procedure:
-
Preparation of Pyridine-2,6-dicarbonyl dichloride: In a round-bottom flask, suspend pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 4-6 hours until the solid has completely dissolved and the evolution of HCl gas has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride as a solid. Use this crude product directly in the next step.
-
Condensation Reaction: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (2.2 equivalents) in anhydrous toluene. Add a catalytic amount of anhydrous pyridine. To this solution, add the freshly prepared pyridine-2,6-dicarbonyl dichloride (1 equivalent) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 95:5).
-
Workup and Purification: After completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as methanol or ethanol, to obtain pure this compound as a solid.
Characterization:
-
¹H NMR and ¹³C NMR: Confirm the structure of the synthesized ligand by nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
FT-IR Spectroscopy: Identify the characteristic functional groups.
-
Melting Point: Determine the melting point of the purified ligand.
General Protocol for the Synthesis of Metal(II) Complexes
This protocol describes a general method for the formation of metal complexes with this compound. The specific metal salt and solvent may be varied depending on the target complex.
Materials:
-
This compound ligand
-
Metal(II) salt (e.g., ZnCl₂, Ni(CH₃COO)₂·4H₂O, etc.)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution while stirring.
-
Reaction: Reflux the resulting mixture for 2-4 hours. A precipitate may form during this time.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of Metal Complexes:
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand to confirm coordination.
-
UV-Vis Spectroscopy: Analyze the electronic transitions of the complex.
-
Elemental Analysis: Determine the elemental composition of the complex to confirm its stoichiometry.
-
X-ray Crystallography: If suitable crystals are obtained, determine the single-crystal X-ray structure to elucidate the coordination geometry.
Data Presentation: Anticancer Activity of Similar Pyridine-Based Metal Complexes
While specific cytotoxicity data for metal complexes of this compound are not yet widely available, the following tables summarize the in vitro anticancer activity of structurally related pyridine-bis(benzimidazole/oxazoline) metal complexes against various human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.
Table 1: IC₅₀ Values (µM) of Zn(II), Cd(II), and Hg(II) Complexes with 2,6-bis(2-benzimidazolyl)pyridine. [1]
| Compound | A549 (Lung) | MCF-7 (Breast) | HT29 (Colon) | MCF10A (Normal Breast) |
| Zn Complex | 1.74 ± 0.06 | 3.15 ± 0.10 | Moderate | Low Toxicity |
| Cd Complex | Moderate | Moderate | Moderate | Low Toxicity |
| Hg Complex | Moderate | 8.61 ± 0.98 | Moderate | Low Toxicity |
Table 2: IC₅₀ Values (µM) of Tl(III) Complexes with Pyridine-2,6-dicarboxylate Derivatives. [2]
| Compound | A375 (Melanoma) | HT29 (Colon) | HFF (Normal Fibroblast) |
| Complex C1 | 81.45 | >500 | >500 |
| Complex C3 | 7.23 | 193.18 | >500 |
| Oxaliplatin | 331.03 | >500 | >500 |
Table 3: Cell Inhibition Rate (%) of Ni(II) and Zn(II) Pyridinyl Complexes. [3]
| Compound | A549 (Lung) | SMMC-7721 (Liver) | MDA-MB-231 (Breast) | SW480 (Colon) |
| Ni Complex (I) | 5.97 | 30.19 | 0.65 | 34.19 |
| Zn Complex (II) | 13.38 | 5.87 | 12.51 | 47.85 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Postulated Signaling Pathway for Anticancer Activity
Caption: Proposed signaling pathway for apoptosis induction by metal complexes.
References
- 1. Zn(ii), Cd(ii) and Hg(ii) saccharinate complexes with 2,6-bis(2-benzimidazolyl)pyridine as promising anticancer agents in breast and lung cancer cell lines via ROS-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalononcology.org [journalononcology.org]
"experimental setup for measuring the photophysical properties of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine"
Application Note: Photophysical Characterization of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, hereafter referred to as 2,6-BBO(Py), is a heterocyclic compound featuring a central pyridine ring flanked by two benzoxazole moieties. This structure imparts significant rigidity and an extended π-conjugated system, making it a promising candidate for applications in materials science, coordination chemistry, and as a fluorescent probe.[1][2][3] The photophysical properties, such as absorption, emission, quantum yield, and excited-state lifetime, are critical parameters that determine its suitability for these applications. This document provides a detailed set of protocols for the comprehensive photophysical characterization of 2,6-BBO(Py).
Key Photophysical Processes
The interaction of light with a molecule like 2,6-BBO(Py) initiates a series of photophysical processes. An electron is promoted from the ground state (S₀) to an excited singlet state (S₁) upon absorption of a photon. From the excited state, the molecule can return to the ground state through several pathways, including fluorescence (radiative decay) or non-radiative decay processes like internal conversion and intersystem crossing to a triplet state (T₁).
Caption: Key photophysical transitions for a fluorescent molecule.
Experimental Workflow
A systematic approach is required to accurately measure the photophysical properties of 2,6-BBO(Py). The general workflow involves sample preparation, followed by a series of spectroscopic measurements and subsequent data analysis to extract the key parameters.
Caption: Workflow for photophysical characterization.
Experimental Protocols
Materials and Equipment
-
Compound: this compound (2,6-BBO(Py)), solid
-
Solvents: Spectroscopic grade solvents (e.g., Chloroform, Dichloromethane, Acetonitrile).
-
Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.55) or other suitable standards.[4]
-
Instrumentation:
Protocol: Sample Preparation
-
Stock Solution: Accurately weigh a small amount of 2,6-BBO(Py) and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of ~10⁻³ M.
-
Working Solutions: Prepare a series of dilutions from the stock solution.
-
For UV-Vis absorption, prepare a solution with a concentration that gives a maximum absorbance between 0.1 and 1.0.[5]
-
For fluorescence measurements, prepare a more dilute solution to ensure the maximum absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Protocol: UV-Vis Absorption Spectroscopy
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Rinse the cuvette with the 2,6-BBO(Py) working solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a suitable wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_max). This is crucial for subsequent fluorescence experiments.[9][10] The absorption is due to π–π* electronic transitions within the conjugated ring system.[4][11]
Protocol: Fluorescence Spectroscopy
-
Emission Spectrum:
-
Place the sample cuvette (absorbance < 0.1) in the spectrofluorometer.[6]
-
Set the excitation monochromator to the λ_max value determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to a point where the emission intensity returns to baseline.
-
The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λ_em).[7]
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λ_em value determined from the emission spectrum.
-
Scan the excitation monochromator over a range similar to the absorption spectrum.
-
The resulting excitation spectrum should be similar in shape to the absorption spectrum, confirming the identity of the emitting species.
-
Protocol: Fluorescence Quantum Yield (Φ_F) Determination
The relative method, comparing the sample to a well-characterized standard, is commonly used.
-
Prepare solutions of both the 2,6-BBO(Py) sample and the quantum yield standard (e.g., quinine sulfate) with absorbance values below 0.1 at the same excitation wavelength.
-
Measure the UV-Vis absorption spectrum for both the sample and the standard, noting the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength, slit widths, and other instrument settings.
-
Integrate the area under the emission curves for both the sample (I_sample) and the standard (I_std).
-
Calculate the quantum yield using the following equation:
Φ_F (sample) = Φ_F (std) × [ I_sample / I_std ] × [ A_std / A_sample ] × [ n_sample² / n_std² ]
Where:
-
Φ_F is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent used for the sample and standard.
-
Protocol: Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is typically measured using a Time-Correlated Single-Photon Counting (TCSPC) system.
-
Prepare a deaerated sample solution with an absorbance of ~0.1 at the excitation wavelength.
-
Use a pulsed light source (e.g., a laser diode) with a wavelength close to the sample's λ_max to excite the sample.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process millions of times to build a histogram of photon arrival times.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ). For many organic molecules, this decay is a single-exponential process.[8]
Data Presentation
The measured photophysical properties should be summarized for clarity. The following table presents example data for bis(oxazolopyridine) derivatives, which are structurally similar to 2,6-BBO(Py), to illustrate the expected results.[4]
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| Chloroform | 335 | 410 | 5480 | ~35,000 | 0.84 |
| Dichloromethane | 336 | 412 | 5501 | ~36,000 | 0.75 |
| Acetonitrile | 333 | 405 | 5440 | ~34,000 | 0.68 |
Note: Data presented is representative for a similar class of compounds and should be determined experimentally for 2,6-BBO(Py).
Summary
These protocols provide a comprehensive framework for characterizing the fundamental photophysical properties of this compound. Accurate determination of these parameters is essential for evaluating its potential in the development of novel fluorescent materials, sensors, and other advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. longdom.org [longdom.org]
- 6. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 7. ossila.com [ossila.com]
- 8. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eu-opensci.org [eu-opensci.org]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
Troubleshooting & Optimization
"common impurities in 2,6-Bis(benzo[d]oxazol-2-yl)pyridine synthesis and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (BOP)?
A1: The most widely employed method for synthesizing BOP is the condensation reaction between 2,6-pyridinedicarboxylic acid and 2-aminophenol. This reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), which promotes the formation of the benzoxazole rings. The reaction generally involves heating the reactants in PPA to high temperatures.
Q2: What are the potential impurities I might encounter in my crude BOP product?
A2: Several impurities can form during the synthesis of BOP. Identifying these is crucial for effective purification. Common impurities include:
-
Unreacted Starting Materials: Residual 2,6-pyridinedicarboxylic acid and 2-aminophenol.
-
Mono-substituted Intermediate: 2-(benzo[d]oxazol-2-yl)-6-pyridinecarboxylic acid, which forms when only one of the carboxylic acid groups on the pyridine ring reacts with 2-aminophenol.
-
Byproducts from Side Reactions: Decomposition products may arise from the high temperatures used during the synthesis, especially when using polyphosphoric acid.
Q3: My reaction does not seem to go to completion, and I have a significant amount of the mono-substituted intermediate. What can I do?
A3: Incomplete conversion to the desired bis-benzoxazole product is a common issue. Here are a few troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature and for a sufficient duration. The formation of the second benzoxazole ring may require more forcing conditions than the first.
-
Stoichiometry of Reactants: An excess of 2-aminophenol can sometimes help to drive the reaction to completion.
-
Purity of Starting Materials: Impurities in the starting materials, especially the 2,6-pyridinedicarboxylic acid, can hinder the reaction. Ensure you are using high-purity reagents.
-
Mixing: Adequate stirring is essential to ensure a homogenous reaction mixture, especially in a viscous medium like PPA.
Q4: How can I effectively remove the identified impurities from my crude BOP product?
A4: A combination of purification techniques is often necessary to achieve high purity BOP. The most common methods are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
TLC analysis shows spots corresponding to 2,6-pyridinedicarboxylic acid and 2-aminophenol.
-
NMR spectrum of the crude product shows signals corresponding to the starting materials.
Solution: Purification by Recrystallization
Recrystallization is an effective method for removing unreacted starting materials and some byproducts.
Experimental Protocol: Recrystallization of BOP
-
Solvent Selection: A common solvent system for the recrystallization of BOP is a mixture of Dimethylformamide (DMF) and water, or ethanol. The ideal solvent will dissolve the BOP at high temperatures but not at room temperature, while the impurities remain soluble at lower temperatures.
-
Procedure:
-
Dissolve the crude BOP product in a minimal amount of hot DMF.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add water or ethanol to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified BOP crystals by filtration.
-
Wash the crystals with a cold solvent mixture (e.g., DMF/water or ethanol/water) to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
| Parameter | Value |
| Recrystallization Solvent | DMF/Water or Ethanol |
| Temperature | Hot dissolution, slow cooling |
| Expected Purity Improvement | Significant reduction of starting materials |
Issue 2: Presence of Mono-substituted Intermediate
Symptoms:
-
TLC analysis shows a spot with a polarity between the starting materials and the final BOP product.
-
Mass spectrometry of the crude product shows a peak corresponding to the molecular weight of 2-(benzo[d]oxazol-2-yl)-6-pyridinecarboxylic acid.
-
NMR spectrum may show a complex pattern due to the mixture of the mono- and bis-substituted products.
Solution: Purification by Column Chromatography
Column chromatography is highly effective for separating the desired bis-substituted product from the mono-substituted intermediate and other impurities with different polarities.
Experimental Protocol: Column Chromatography of BOP
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The optimal eluent system should provide good separation between the BOP and the impurities on a TLC plate before scaling up to a column.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude BOP product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure BOP.
-
Combine the pure fractions and evaporate the solvent to obtain the purified BOP.
-
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol (gradient) |
| Expected Purity Improvement | Effective separation of mono- and bis-substituted products |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the synthesis and purification workflows.
Caption: Workflow for the synthesis and purification of BOP.
Caption: Decision-making flowchart for BOP purification.
Technical Support Center: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BOP and related bis(oxazoline) compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Insufficient reaction temperature or time- Presence of moisture- Impure starting materials | - Use a fresh, anhydrous Lewis acid catalyst (e.g., ZnCl₂ or Zn(OTf)₂).- Ensure the reaction is heated to reflux in a high-boiling solvent like toluene or chlorobenzene for an adequate duration (e.g., 24 hours).[1]- Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]- Purify starting materials such as 2-aminophenol and pyridine-2,6-dicarbonitrile before use. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient catalyst loading- Short reaction time- Inefficient stirring | - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. |
| Formation of Side Products | - High reaction temperature leading to decomposition- Reaction with atmospheric oxygen or water- Undesired polymerization | - Optimize the reaction temperature; avoid excessive heating.- Maintain a strict inert atmosphere throughout the reaction and workup.- Add reagents slowly to control the reaction rate and minimize polymerization. |
| Difficulty in Product Purification | - Product co-eluting with impurities during chromatography- Product oiling out during recrystallization- Product insolubility | - For chromatography, experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane).[2]- For recrystallization, try a different solvent or a solvent mixture. Seeding with a small crystal of pure product can induce crystallization.- If the product is insoluble, it may be pure. Wash thoroughly with appropriate solvents to remove soluble impurities. |
| Product is a Dark Color | - Presence of oxidized impurities- Use of a colored catalyst that is difficult to remove | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.- If using a colored catalyst, ensure it is fully removed during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (BOP)?
A common and effective method is the condensation reaction between two equivalents of 2-aminophenol and one equivalent of pyridine-2,6-dicarbonitrile. This reaction is typically catalyzed by a Lewis acid.
Q2: Which catalyst is recommended for the synthesis of BOP and its analogues?
For the analogous synthesis of pyridine bis(oxazoline) (PyBOX) ligands, zinc trifluoromethanesulfonate (Zn(OTf)₂) and anhydrous zinc chloride (ZnCl₂) have been shown to be effective catalysts.[1] These Lewis acids facilitate the cyclization to form the oxazole rings.
Q3: What are the optimal reaction conditions to maximize the yield?
Based on analogous PyBOX syntheses, refluxing the reactants in a high-boiling, anhydrous solvent such as toluene or chlorobenzene for 24 hours is recommended.[1] It is crucial to maintain an inert atmosphere (e.g., under argon) to prevent side reactions.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the product should appear and the spots for the starting materials (2-aminophenol and pyridine-2,6-dicarbonitrile) should diminish over time.
Q5: What is the best method for purifying the final product?
Purification is typically achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent is also a common method to obtain high-purity BOP.
Experimental Protocols
Proposed Synthesis of this compound (BOP)
This protocol is adapted from the synthesis of structurally similar pyridine bis(oxazoline) compounds.[1]
Materials:
-
Pyridine-2,6-dicarbonitrile
-
2-Aminophenol
-
Anhydrous Zinc Chloride (ZnCl₂) or Zinc Trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To an oven-dried, two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, add pyridine-2,6-dicarbonitrile (1.0 equiv), anhydrous toluene, and the zinc catalyst (0.05 - 0.10 equiv) under an argon atmosphere.
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of 2-aminophenol (2.0 equiv) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes the yield of a structurally related PyBOX ligand under different catalytic conditions as a reference.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Zn(OTf)₂ | 5 | Toluene | Reflux | 24 | 92-95 | [1] |
| Anhydrous ZnCl₂ | 10 | Chlorobenzene | 120 °C | 24 | Comparable to Zn(OTf)₂ | [1] |
Visualizations
Caption: Reaction scheme for the synthesis of BOP.
References
- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Catalytic Activity of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic experiments involving 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BBO) complexes. The information is presented in a question-and-answer format to directly address specific problems and enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are this compound (BBO) complexes and why are they used in catalysis?
A1: this compound, often abbreviated as BBO or bbo, is a tridentate pincer-type ligand. When complexed with transition metals like palladium, it forms a stable structure that can be highly effective in catalyzing a variety of organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck couplings. The pincer architecture provides thermal stability and allows for fine-tuning of the metal center's electronic and steric properties, which can lead to high catalytic activity and selectivity.[1][2]
Q2: What are the initial signs of low catalytic activity in my reaction?
A2: The primary indicators of low catalytic activity include:
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Low or no product yield: The most obvious sign is the failure to form the desired product in a reasonable amount.
-
Slow reaction rates: The reaction proceeds much slower than expected, requiring significantly longer reaction times for minimal conversion.
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Incomplete conversion: A significant amount of starting material remains even after extended reaction times.
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Formation of side products: Instead of the desired product, you may observe the formation of byproducts resulting from competing, non-catalytic, or catalyst degradation pathways.
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Catalyst precipitation: The catalyst, which should ideally remain in solution, precipitates out as a black solid (often palladium black), indicating decomposition.[1]
Q3: Can the purity of the BBO ligand affect the catalytic activity?
A3: Absolutely. Impurities in the BBO ligand can act as poisons to the catalyst. Common culprits include unreacted starting materials from the ligand synthesis or residual purification solvents. These impurities can coordinate to the metal center and block the active site, thereby inhibiting catalysis.[3] It is crucial to use a highly purified ligand for complex synthesis.
Q4: How sensitive are BBO-metal complexes to air and moisture?
A4: While pincer complexes are generally known for their high stability, the catalytic activity of palladium complexes can be sensitive to air and moisture.[1] Oxygen can lead to the oxidation of the active catalytic species, and water can interfere with certain reaction steps or lead to the formation of inactive hydroxyl species on the catalyst surface.[4][5] Therefore, it is best practice to perform catalytic reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Troubleshooting Guides
Problem 1: Low to No Product Yield in a Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | 1. Verify Ligand and Complex Purity: Re-purify the BBO ligand via recrystallization or column chromatography. Confirm the purity and structure of the BBO-metal complex using techniques like NMR and elemental analysis. | Impurities in the ligand or incomplete complex formation can lead to a catalyst with low or no activity. |
| 2. Activate the Pre-catalyst: If using a stable pre-catalyst, an activation step might be necessary. This could involve heating the reaction mixture or adding a reducing agent to generate the active catalytic species. | Many palladium(II) pre-catalysts need to be reduced in situ to the active palladium(0) species to enter the catalytic cycle.[1] | |
| Sub-optimal Reaction Conditions | 1. Screen Different Solvents: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Test a range of solvents (e.g., toluene, dioxane, DMF, THF). | The solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle. |
| 2. Optimize the Base: The choice and amount of base are critical in many cross-coupling reactions. Screen various inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases. | The base plays a crucial role in steps like transmetalation in Suzuki couplings and regeneration of the active catalyst in Heck reactions.[6] | |
| 3. Vary the Reaction Temperature: Gradually increase the reaction temperature. | Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition if too high. Pincer complexes are known for their thermal stability, often allowing for higher reaction temperatures.[7] | |
| Catalyst Deactivation | 1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude air and moisture from the reaction. | Oxygen and water can deactivate the catalyst.[4][5] |
| 2. Check for Catalyst Precipitation: If a black precipitate forms, the catalyst is likely decomposing. Consider using a lower reaction temperature or a more stable pre-catalyst. | The formation of palladium black indicates the aggregation of palladium atoms, leading to a loss of catalytically active species.[1] |
Problem 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Step | Explanation |
| Catalyst Degradation over Time | 1. Add Fresh Catalyst: In a separate experiment, add a second portion of the catalyst after the reaction has stalled to see if it restarts. | This can help determine if the initial catalyst has lost its activity over the course of the reaction. |
| 2. Lower Catalyst Loading: Counterintuitively, high catalyst concentrations can sometimes lead to bimolecular decomposition pathways. Try running the reaction with a lower catalyst loading. | Catalyst aggregation and decomposition can be concentration-dependent.[3] | |
| Product Inhibition | 1. Monitor Reaction Progress: Take aliquots at regular intervals to determine if the reaction rate slows down as the product concentration increases. | The product itself or a byproduct might coordinate to the metal center and inhibit further catalytic cycles. |
| Reagent Degradation | 1. Check Reagent Stability: Ensure that all starting materials, especially organoboron reagents in Suzuki couplings, are stable under the reaction conditions. | Protodeboronation of boronic acids is a common side reaction that can be influenced by the solvent and base.[6] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura and Heck reactions catalyzed by related pincer-type complexes. These can serve as a starting point for optimizing reactions with BBO complexes.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | H₂O | 100 | 1 | 95 | [8] |
| 4-Bromotoluene | Phenylboronic acid | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | >95 | [2] |
| 4-Chloroanisole | Phenylboronic acid | 1 | K₂CO₃ | DMF/H₂O | 100 | 12 | 21 | [9] |
| 2-Chloropyridine | Phenylboronic acid | 5 | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 69 | [10] |
Table 2: Representative Conditions for Heck Coupling
| Aryl Halide | Olefin | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Styrene | 1 | NaOAc | DMF | 120 | 12 | 95 | [11] |
| Iodobenzene | Methyl acrylate | 1 | Et₃N | DMF | 100 | 2 | 98 | [12] |
| 4-Bromoacetophenone | Styrene | 0.5 | Na₂CO₃ | H₂O | 100 | 24 | 99 | [13] |
| Aryl Bromide | Styrene | 0.5 | K₂CO₃ | DMF | 140 | 24 | >90 | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound (BBO) Ligand
This protocol is adapted from procedures for similar bis(oxazoline) and bis(benzothiazole) pyridine ligands.[15][16]
-
Step 1: Preparation of Pyridine-2,6-dicarboxamide. In a round-bottom flask, dissolve 2,6-pyridinedicarboxylic acid (1 eq.) in an excess of thionyl chloride. Reflux the mixture for 4 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. To the resulting crude pyridine-2,6-dicarbonyl dichloride, add a solution of 2-aminophenol (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane at 0 °C. Stir the mixture at room temperature overnight. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamide.
-
Step 2: Cyclization to form the BBO Ligand. Suspend the crude diamide in polyphosphoric acid. Heat the mixture at 180-200 °C for 4-6 hours under a nitrogen atmosphere. After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is the crude BBO ligand.
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Step 3: Purification. Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the solid by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Preparation of a Palladium(II)-BBO Complex
This is a general procedure for the synthesis of a palladium(II) chloride complex with the BBO ligand.[17][18]
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In a Schlenk flask under an inert atmosphere, dissolve the purified BBO ligand (1 eq.) in a suitable solvent such as acetonitrile or a mixture of dichloromethane and methanol.
-
To this solution, add a solution of palladium(II) chloride (1 eq.) in the same solvent.
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Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect the solid by filtration, wash with the solvent, and then with a non-coordinating solvent like diethyl ether.
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If no precipitate forms, reduce the volume of the solvent under reduced pressure and add a non-coordinating solvent to induce precipitation.
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Dry the resulting solid complex under vacuum. Characterize the complex by elemental analysis, FT-IR, and NMR spectroscopy.
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Common catalyst deactivation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 18. electronicsandbooks.com [electronicsandbooks.com]
"managing anhydrous conditions for the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine"
Welcome to the technical support center for the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully managing the critical anhydrous conditions required for this reaction.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis of this compound from 2,6-pyridinedicarboxylic acid and 2-aminophenol typically involves a condensation reaction that eliminates water. The presence of water can interfere with the reaction in several ways:
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Side Reactions: Water can act as a nucleophile or a base, leading to unwanted side reactions and the formation of byproducts.[1]
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Reduced Yield: Many organic reactions that eliminate water are equilibrium processes. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, which can slow down the reaction or prevent it from reaching completion, ultimately reducing the product yield.[1]
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Catalyst Deactivation: If a water-sensitive catalyst is used, any moisture can react with it, reducing its effectiveness.[1]
Q2: What are the primary sources of water contamination in the reaction?
A2: Water can be introduced from several sources, even in a seemingly dry setup:
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Atmospheric Moisture: Air contains moisture that can be readily absorbed by hygroscopic solvents and reagents.[2][3]
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Adsorbed Water on Glassware: Glass surfaces have microscopic traces of water adsorbed on them, even when they appear dry to the naked eye.[3][4]
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Impure Solvents and Reagents: Solvents and reagents may contain residual water from their manufacturing process or from improper storage.[3]
Q3: What is the role of polyphosphoric acid (PPA) in this synthesis?
A3: Polyphosphoric acid (PPA) often serves a dual role in this type of condensation reaction. It acts as a strong dehydrating agent, sequestering the water molecules formed during the reaction and driving the equilibrium towards the product. Additionally, it can act as a catalyst to promote the cyclization process.
Q4: What are the visual indicators of a successful anhydrous reaction setup?
A4: While there are no universal visual cues for a perfectly anhydrous setup, some indicators of a well-maintained dry environment include:
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Clear, non-cloudy reaction mixture: The presence of insoluble hydroxides or other water-related byproducts can sometimes cause cloudiness.
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Effective refluxing: In a properly sealed system, you should observe controlled reflux without any signs of atmospheric moisture ingress (e.g., condensation in places it shouldn't be).
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Consistent reaction progress: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) should show the steady formation of the product and consumption of reactants.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Presence of moisture in the reaction. | Rigorously dry all glassware, solvents, and reagents. Ensure the reaction is conducted under a positive pressure of an inert gas (nitrogen or argon).[1][2][3] |
| Incomplete reaction. | Increase reaction time or temperature, ensuring it does not exceed the decomposition temperature of the reactants or product. | |
| Impure starting materials. | Verify the purity of 2,6-pyridinedicarboxylic acid and 2-aminophenol using appropriate analytical techniques (e.g., NMR, melting point). | |
| Formation of a sticky, intractable residue | Polymerization or side reactions due to excess heat or moisture. | Carefully control the reaction temperature. Ensure a completely anhydrous setup to minimize side reactions. |
| Difficulty in product isolation/purification | Presence of byproducts from side reactions. | Optimize the reaction conditions to improve selectivity. Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Reaction mixture changes color unexpectedly | Decomposition of starting materials or product. | Lower the reaction temperature. Ensure the inert atmosphere is maintained throughout the reaction. |
Experimental Protocols
Protocol 1: Drying of Glassware
Properly dried glassware is fundamental for maintaining anhydrous conditions.[3][4]
Oven Drying (Recommended):
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Disassemble all glassware components.
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Wash and rinse the glassware thoroughly, ensuring all residues are removed.
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Place the glassware in an oven at 125 °C for a minimum of 12 hours (overnight is ideal).[3][4]
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Just before use, remove the hot glassware from the oven and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
Flame Drying (for immediate use):
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Assemble the reaction apparatus.
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Ensure the glassware is free of any flammable solvents.
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Gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until it is hot to the touch. Be cautious not to heat too aggressively to avoid thermal shock.
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Allow the glassware to cool to room temperature under a positive pressure of inert gas.
Protocol 2: Drying of Solvents
Many organic solvents absorb water from the atmosphere and must be dried before use.[3]
Drying with Molecular Sieves:
-
Use 3Å or 4Å molecular sieves for most common solvents.
-
Activate the molecular sieves by heating them in an oven at >300 °C for at least 3 hours under vacuum.
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Allow the sieves to cool in a desiccator.
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Add the activated sieves to the solvent (approximately 10-20% w/v) and allow it to stand for at least 24 hours.[4]
Table 1: Effectiveness of 3Å Molecular Sieves for Solvent Drying [4]
| Solvent | % m/v of Sieves | Time | Residual Water Content (ppm) |
| Dichloromethane | 10% | 24 h | ~0.1 |
| Acetonitrile | 10% | 24 h | ~0.5 |
| Toluene | 10% | 24 h | ~0.9 |
| Tetrahydrofuran (THF) | 20% | 3 days | ~4.1 |
Protocol 3: Setting up the Reaction under an Inert Atmosphere
An inert atmosphere prevents atmospheric moisture from entering the reaction.[2][3]
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Assemble the dry reaction apparatus (e.g., a round-bottom flask with a condenser).
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Connect the apparatus to a Schlenk line or a manifold that can supply an inert gas (nitrogen or argon) and a vacuum.
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Evacuate the apparatus using the vacuum line.
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Refill the apparatus with the inert gas.
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Repeat this vacuum-refill cycle three times to ensure the removal of atmospheric gases.
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Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a bubbler filled with mineral oil.
Visualizations
References
"optimizing reaction conditions for the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine derivatives"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Q1: I am getting a very low yield of my desired this compound derivative. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in this synthesis. Several factors can contribute to this issue:
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Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. Traditional methods may not be the most efficient.
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Troubleshooting:
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Catalyst: Consider using polyphosphoric acid (PPA) which can act as both a catalyst and a solvent, often leading to good yields.[1] Alternative catalysts like zinc triflate (Zn(OTf)₂) have also been reported to be effective, sometimes in catalytic amounts.[2]
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Solvent: Polar aprotic solvents like DMF and acetonitrile can be effective for the intramolecular cyclization step.[3] However, screening a range of solvents with varying polarities is recommended to find the optimal conditions for your specific substrates.[3]
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Temperature: The reaction may require elevated temperatures to proceed to completion. Heating under reflux is common. However, excessively high temperatures can lead to side product formation. A systematic temperature optimization study is advisable.
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-
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Incomplete Reaction: The reaction may not have gone to completion.
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Troubleshooting:
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.
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Reagent Stoichiometry: Ensure the molar ratios of your reactants, particularly the 2-aminophenol derivative and the pyridine-2,6-dicarboxylic acid derivative, are correct.
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-
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Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
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Troubleshooting:
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Purification of Starting Materials: Ensure that the 2-aminophenol and pyridine-2,6-dicarboxylic acid derivatives are pure. Impurities can lead to undesired side reactions.
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Inert Atmosphere: Some reactions may be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
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Q2: I am observing unexpected spots on my TLC plate, suggesting the formation of byproducts. What are the likely side products and how can I minimize them?
A2: The formation of byproducts is a common reason for low yields and purification difficulties.
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Potential Side Products:
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Mono-benzoxazole product: Incomplete reaction can lead to the formation of 2-(benzo[d]oxazol-2-yl)-6-(carboxy)pyridine.
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Amide intermediates: The initial condensation products, N,N'-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide, may not have fully cyclized.
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Polymerization: Under harsh conditions, starting materials or intermediates may polymerize.
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Minimizing Side Products:
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Controlled Reagent Addition: In some cases, slow, dropwise addition of one reagent to the other can minimize the formation of side products.
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Optimized Reaction Conditions: Carefully controlling the temperature and reaction time can favor the formation of the desired product over side reactions.
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Choice of Catalyst: The catalyst can influence the reaction pathway. Experimenting with different catalysts may help to suppress side product formation.
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Q3: I am facing difficulties in purifying my final this compound product. What are some effective purification strategies?
A3: These compounds can sometimes be challenging to purify due to their low solubility and potential for strong adsorption to silica gel.
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Purification Techniques:
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Column Chromatography: This is the most common method.
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Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
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Silica Gel Deactivation: If the compound is sticking to the column, deactivating the silica gel with a small amount of triethylamine in the eluent can help.
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-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Common solvents to try include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.
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Washing/Trituration: Sometimes, simply washing the crude product with a solvent in which the impurities are soluble but the product is not can significantly improve purity.
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Data Presentation
The following tables summarize quantitative data on the synthesis of this compound derivatives under various conditions, compiled from different sources.
Table 1: Effect of Catalyst on the Synthesis of Pyridine Bis(oxazoline) Ligands
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(OTf)₂ | 10 | Toluene | Reflux | 24 | >90 | [2] |
| ZnCl₂ | 10 | Chlorobenzene | 120 | 24 | Comparable to Zn(OTf)₂ | [4] |
Table 2: Solvent Effects in Benzoxazole Formation Reactions
| Solvent | Polarity | Effect on Reaction | Reference |
| DMF | Polar Aprotic | Often effective for intramolecular cyclization, can lead to faster reactions by stabilizing charged intermediates. | [3] |
| Acetonitrile | Polar Aprotic | Similar to DMF, can promote the reaction. | [3] |
| Ethanol | Polar Protic | Can participate in hydrogen bonding, potentially facilitating the initial condensation step. | [3] |
| Water | Polar Protic | A "green" solvent option that has been used successfully in some protocols. | [3] |
| Toluene | Non-polar | Commonly used, especially in reactions where water needs to be removed azeotropically. | [4] |
| Solvent-free | - | Often aided by microwave irradiation or grinding, can lead to shorter reaction times and higher yields. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound derivatives.
Protocol 1: Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine using Zinc Triflate [4]
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Preparation: To an oven-dried 250 mL two-necked, round-bottomed flask equipped with a condenser, argon inlet, and magnetic stir bar, add 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol).
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Reagent Addition: Add anhydrous toluene (120 mL) and zinc trifluoromethanesulfonate (363 mg, 1.00 mmol, 0.050 equiv) to the flask under a positive pressure of argon. Stir the mixture at room temperature for 5 minutes.
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Amino Alcohol Addition: Add a solution of (R)-2-amino-4-phenylbutan-1-ol (6.60 g, 40.0 mmol) in toluene (30.0 mL).
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Reaction: Heat the reaction mixture at reflux in an oil bath for 24 hours.
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Work-up:
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Cool the reaction mixture to room temperature and dilute with ethyl acetate (300 mL).
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Wash the solution with a saturated aqueous solution of NaHCO₃ (200 mL) and brine (200 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid Gel Catalyst under Solvent-Free Conditions
This protocol is for a related benzoxazole synthesis and can be adapted for the target molecule.
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Mixing Reactants: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).
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Reaction: Stir the reaction mixture at 130 °C for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up:
-
After completion, dissolve the mixture in ethyl acetate (10 mL).
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Separate the catalyst by centrifugation.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.
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Purification: If necessary, purify the crude product by silica gel column chromatography.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships for troubleshooting the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: General experimental workflow for the synthesis.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
"preventing side reactions during the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine. The information is presented in a user-friendly question-and-answer format to address common challenges and prevent the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound involves a two-step process. The first step is the condensation of 2,6-pyridinedicarboxylic acid with two equivalents of 2-aminophenol to form the intermediate, N,N'-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide. The second step is the thermal cyclization of this intermediate, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA), to yield the final product.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields are a common issue and can be attributed to several factors:
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Purity of Starting Materials: Impurities in 2,6-pyridinedicarboxylic acid or 2-aminophenol can significantly hinder the reaction. It is advisable to use high-purity reagents and consider recrystallization or other purification methods for the starting materials if their purity is questionable.
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Inefficient Amide Bond Formation: The initial condensation to form the diamide intermediate may be incomplete. This can be addressed by using an activated form of the dicarboxylic acid, such as the diacyl chloride, or by employing standard peptide coupling agents.
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Suboptimal Cyclization Conditions: The temperature and duration of the cyclization step are critical. Insufficient heat or time may lead to incomplete conversion, while excessive heat can cause degradation of the product.
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Product Loss During Work-up and Purification: The product may be partially lost during extraction or purification steps. Optimizing the pH during work-up and selecting an appropriate recrystallization solvent or chromatography system is crucial.
Q3: What are the common side products I should be aware of?
A3: The primary side products in this synthesis include:
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Incomplete Cyclization Products: This can result in the formation of mono-benzoxazole species where only one of the amide groups has cyclized.
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Polymeric Materials: At high temperatures, starting materials or intermediates can polymerize, leading to the formation of insoluble, tar-like substances.
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Products from 2-Aminophenol Self-Condensation: Under harsh acidic conditions, 2-aminophenol can undergo self-condensation to form phenoxazine-type structures.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials, the intermediate diamide, and the final product. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Purity of starting materials is low. | Purify 2,6-pyridinedicarboxylic acid and 2-aminophenol by recrystallization. |
| Inefficient amide bond formation. | Convert 2,6-pyridinedicarboxylic acid to its diacyl chloride using thionyl chloride or oxalyl chloride before reacting with 2-aminophenol. Alternatively, use a coupling agent like DCC or EDC. | |
| Insufficient temperature during cyclization. | Gradually increase the reaction temperature for the cyclization step, monitoring for product formation and decomposition by TLC. | |
| Catalyst (e.g., PPA) is old or inactive. | Use a fresh batch of polyphosphoric acid. The viscosity of PPA can be an indicator of its water content; it should be highly viscous. | |
| Formation of a Tarry, Insoluble Mass | Polymerization of reactants or intermediates. | Reduce the reaction temperature and/or reaction time. Ensure a homogenous reaction mixture with efficient stirring. |
| Self-condensation of 2-aminophenol. | Add the 2-aminophenol portion-wise to the reaction mixture to maintain a low instantaneous concentration. | |
| Difficult Purification | Presence of multiple side products. | Optimize the reaction conditions to minimize side product formation. For purification, consider column chromatography with a carefully selected solvent gradient. |
| Product is insoluble. | The product is known to have low solubility in common organic solvents. Recrystallization from a high-boiling point solvent like DMF or DMSO may be necessary. Washing the crude product with hot methanol can also help remove some impurities. | |
| Incomplete Cyclization (Presence of Diamide Intermediate) | Insufficient reaction time or temperature for cyclization. | Increase the reaction time and/or temperature for the cyclization step. Monitor the disappearance of the intermediate by TLC. |
| Insufficient amount of dehydrating agent (PPA). | Ensure a sufficient excess of polyphosphoric acid is used to act as both a solvent and a dehydrating agent. |
Experimental Protocols
A widely accepted method for the synthesis of this compound is the reaction of 2,6-pyridinedicarboxylic acid with 2-aminophenol in the presence of polyphosphoric acid (PPA).
Method 1: One-Pot Synthesis using Polyphosphoric Acid
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Reactants:
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2,6-Pyridinedicarboxylic acid (1.0 eq)
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2-Aminophenol (2.2 eq)
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Polyphosphoric acid (PPA) (sufficient quantity to ensure good stirring)
-
-
Procedure:
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To a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid and heat to approximately 80-100 °C to reduce its viscosity.
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Add 2,6-pyridinedicarboxylic acid and 2-aminophenol to the stirred PPA.
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Slowly raise the temperature of the reaction mixture to 180-220 °C.
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Maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to about 100 °C and carefully pour it into a large beaker of ice water with vigorous stirring.
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Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until a precipitate forms.
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Collect the precipitate by filtration, wash it thoroughly with water, and then with a small amount of cold methanol.
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Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a high-boiling point solvent like DMF or by sublimation.
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Data Presentation
| Parameter | Method 1: One-Pot PPA Synthesis | Notes |
| Starting Materials | 2,6-Pyridinedicarboxylic acid, 2-Aminophenol | Purity of starting materials is crucial for good yield. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. |
| Reaction Temperature | 180-220 °C | High temperatures are required for cyclization. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
| Purification Method | Precipitation, Washing, Recrystallization/Sublimation | Product has low solubility in common organic solvents. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low-yield synthesis. Caption: Troubleshooting workflow for low-yield synthesis.
Technical Support Center: Purification of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (2,6-BBO) by column chromatography. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform before starting the column chromatography of 2,6-BBO?
A1: Before proceeding with column chromatography, it is crucial to perform preliminary analysis by Thin Layer Chromatography (TLC). This will help you to determine the optimal solvent system for separation, identify the number of components in your crude mixture, and assess the retention factor (Rf) of your target compound. An ideal Rf value for the compound of interest is typically between 0.2 and 0.4 to ensure good separation.
Q2: What are the most common stationary phases used for the purification of pyridine-based heterocyclic compounds like 2,6-BBO?
A2: Silica gel (SiO₂) is the most commonly used stationary phase for the purification of moderately polar organic compounds like 2,6-BBO. Alumina (Al₂O₃) can also be used, and is available in neutral, acidic, or basic forms, which can be advantageous if your compound is sensitive to the acidic nature of silica gel.
Q3: My 2,6-BBO seems to have low solubility in common non-polar solvents used for column chromatography. What should I do?
A3: Low solubility can be a significant challenge. You can try dissolving your crude product in a minimal amount of a stronger, more polar solvent like dichloromethane (DCM) or chloroform and then adsorbing it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" silica can be carefully added to the top of your column. This technique prevents the introduction of a highly polar solvent directly onto the column, which could negatively impact the separation.
Q4: I am observing significant streaking of my compound on the TLC plate and the column. What could be the cause and how can I fix it?
A4: Streaking is often an indication of interactions between the analyte and the stationary phase, or overloading of the sample. For basic compounds like pyridines, the acidic nature of silica gel can lead to strong adsorption and tailing. To mitigate this, you can:
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Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent system.
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Use a deactivated stationary phase, such as neutral alumina.
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Ensure you are not overloading the column with too much crude material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound is not moving down the column (stuck at the origin). | The eluent is not polar enough. | Gradually increase the polarity of your mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound may have poor solubility in the eluent. | Try a different solvent system in which your compound is more soluble, while still allowing for good separation as determined by TLC. | |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of your mobile phase. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate. |
| Poor separation between 2,6-BBO and impurities. | The chosen solvent system has poor selectivity. | Experiment with different solvent systems on TLC. Try combinations of solvents with different properties (e.g., hexane/dichloromethane, toluene/ethyl acetate). |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| The collected fractions containing the product are still impure. | Co-elution of impurities with similar polarity. | Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can often improve the resolution of closely eluting compounds. |
| The compound might be degrading on the silica gel. | Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for an extended period before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| The yield of purified 2,6-BBO is very low. | The compound may be irreversibly adsorbed onto the stationary phase. | Adding a basic modifier like triethylamine to the eluent can help reduce strong interactions with acidic silica gel. |
| The compound is spread across too many fractions in low concentrations. | After identifying the product-containing fractions by TLC, combine and concentrate them. Re-running a column on the partially purified material with a shallower gradient might improve recovery. |
Experimental Protocols
While a specific, validated protocol for 2,6-BBO was not found in the searched literature, a general procedure for the column chromatography of related pyridine bis(oxazoline) ligands can be adapted. Note: This protocol should be optimized based on preliminary TLC analysis of your specific crude product.
1. Preparation of the Column:
- Select a glass column of an appropriate size based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Place a small plug of glass wool or cotton at the bottom of the column.
- Add a thin layer of sand (approx. 0.5 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
- Drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Wet Loading: Dissolve the crude 2,6-BBO in a minimum amount of the eluent and carefully add it to the top of the column with a pipette.
- Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
- Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
3. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Begin collecting fractions in test tubes.
- Monitor the progress of the separation by TLC analysis of the collected fractions.
4. Isolation of the Product:
- Combine the fractions that contain the pure 2,6-BBO.
- Remove the solvent using a rotary evaporator to obtain the purified product.
Example Eluent System for a Related Compound:
For the purification of a pyridine bis(oxazoline) ligand, a mobile phase of MeOH:CH₂Cl₂:Et₃N (5:95:2) has been reported.[1] This suggests that a mixture of a moderately polar solvent (like dichloromethane or ethyl acetate) with a more polar solvent (like methanol) and a basic modifier could be a good starting point for TLC screening for 2,6-BBO.
Data Presentation
The following table summarizes Rf values and solvent systems used for the purification of related N-heterocyclic compounds, which can serve as a starting point for developing a method for 2,6-BBO.
| Compound Class | Stationary Phase | Eluent System | Rf Value |
| Pyridine Bis(oxazoline) Ligand | Silica Gel | MeOH:CH₂Cl₂:Et₃N (5:95:2) | 0.4 |
| Pyridine Bis(oxazoline) Ligand | Silica Gel | Ethyl acetate:Hexanes:Et₃N (1:1:0.02) | Not specified |
Visualizations
Caption: Troubleshooting workflow for the purification of 2,6-BBO.
Caption: General workflow for column chromatography purification.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the NMR analysis of this compound.
Issue 1: Overlapping Signals in the Aromatic Region
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Question: The aromatic region of my ¹H NMR spectrum for this compound shows a complex multiplet that is difficult to assign. How can I resolve these overlapping signals?
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Answer: Overlapping signals in the aromatic region are common for this molecule due to the multiple, distinct aromatic protons. To simplify the spectrum and resolve these signals, consider the following troubleshooting steps:
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Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, allowing you to trace the spin systems of the pyridine and benzoxazole rings.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, aiding in the definitive assignment of the protonated aromatic carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
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Issue 2: Poor Signal-to-Noise Ratio
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Question: My NMR spectrum has a low signal-to-noise ratio, making it difficult to identify all the expected peaks. What can I do to improve this?
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Answer: A poor signal-to-noise ratio can be caused by several factors. Here are some common solutions:
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Increase Sample Concentration: If the solubility of your compound allows, increasing the concentration in the NMR tube will lead to a stronger signal.
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Increase the Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
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Check Spectrometer Shimming: Poor magnetic field homogeneity can lead to broad signals and reduced signal height. Re-shimming the spectrometer can significantly improve the signal quality.
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Use a Cryoprobe: If available, using a spectrometer equipped with a cryoprobe will provide a significant boost in signal-to-noise.
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Issue 3: Broad Signals in the Spectrum
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Question: Some of the signals in my NMR spectrum are broad, which obscures coupling information. What could be the cause and how can I fix it?
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Answer: Broad signals can arise from several sources. Consider the following possibilities:
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Sample Aggregation: The planar structure of this compound may lead to aggregation at higher concentrations, which can cause signal broadening. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt aggregation.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can lead to significant line broadening. Ensure your sample is pure and your NMR tube is clean.
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Slow Conformational Exchange: While less likely for this rigid molecule, slow exchange between different conformations on the NMR timescale can lead to broad peaks. A variable temperature (VT) NMR study can help to investigate this.
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Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the protons and carbons of this compound?
¹H NMR (DMSO-d₆, estimations based on a similar compound) [1]
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| Pyridine H-4 | ~8.13 | Triplet (t) |
| Pyridine H-3, H-5 | ~8.33 | Doublet (d) |
| Benzoxazole H-4', H-7' | ~7.75 | Multiplet (m) |
| Benzoxazole H-5', H-6' | ~7.30 | Multiplet (m) |
¹³C NMR (DMSO-d₆, estimations based on a similar compound) [1]
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| Benzoxazole C-2' | ~151 |
| Pyridine C-2, C-6 | ~148 |
| Benzoxazole C-9' | ~145 |
| Pyridine C-4 | ~140 |
| Benzoxazole C-8' | ~135 |
| Benzoxazole C-5', C-6' | ~123-125 |
| Pyridine C-3, C-5 | ~122 |
| Benzoxazole C-4', C-7' | ~112-120 |
Q2: What is a suitable solvent for acquiring the NMR spectrum of this compound?
A2: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and suitable solvent for this type of N-heterocyclic aromatic compound, as it generally provides good solubility.[1][2][3][4][5][6] Deuterated chloroform (CDCl₃) could also be used, but solubility may be more limited.
Q3: How can I confirm the purity of my sample using NMR?
A3: A high-resolution ¹H NMR spectrum is an excellent tool for assessing sample purity. A pure sample should show sharp signals with the correct integrations for the number of protons in the molecule. The presence of unexpected signals, especially in the aliphatic region (0-4 ppm) if no aliphatic groups are present, or additional signals in the aromatic region, may indicate the presence of impurities or residual solvent.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
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Spectrometer Setup:
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Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
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Acquisition Parameters (for a 400 MHz spectrometer):
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Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: Typically 0-12 ppm.
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Pulse Angle: 90°.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16 to 64, depending on the sample concentration.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.
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Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
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Integrate the signals.
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Protocol 2: Standard ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for the ¹H NMR experiment. A higher concentration may be beneficial if the signal-to-noise ratio is low.
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Spectrometer Setup:
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Tune and match the probe for ¹³C.
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Lock and shim as described for the ¹H experiment.
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Acquisition Parameters (for a 100 MHz spectrometer):
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Pulse Sequence: Standard single-pulse with proton decoupling.
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Spectral Width: Typically 0-180 ppm.
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Pulse Angle: 45-90°.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
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Data Processing:
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Apply a Fourier transform.
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Phase correct the spectrum.
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Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Visualizations
References
"stability issues of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine under acidic or basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine under acidic or basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Acidic Media
Q1: My this compound sample appears to be degrading during my experiment in an acidic solution. What is the likely cause?
A1: this compound contains two benzoxazole rings, which are susceptible to hydrolysis under acidic conditions. This process typically involves the opening of the oxazole ring to form the corresponding amidophenol derivative.[1] The pyridine ring can also be protonated, potentially influencing the electronic properties and stability of the entire molecule.
Q2: How can I confirm if my compound is degrading via hydrolysis?
A2: You can monitor your reaction over time using techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). The appearance of new, more polar spots or peaks is indicative of degradation. To confirm the identity of the degradation product, you can use techniques like Mass Spectrometry (MS) to detect the mass of the hydrolyzed product (amidophenol) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe changes in the chemical shifts.
Q3: What experimental parameters might be influencing the rate of degradation in my acidic medium?
A3: Several factors can affect the stability of your compound:
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pH: The rate of hydrolysis of benzoxazoles is highly dependent on the pH. While acid catalysis can occur, in some cases, the reaction rate can decrease at very high acidities.[1]
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Temperature: Higher temperatures will generally accelerate the rate of degradation.
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Solvent: The choice of solvent can influence the stability. Protic solvents, especially water, are directly involved in the hydrolysis reaction.
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Reaction Time: Prolonged exposure to acidic conditions will lead to a greater extent of degradation.
Q4: How can I minimize the degradation of my compound in acidic conditions?
A4: To minimize degradation, consider the following adjustments to your experimental protocol:
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pH Adjustment: If your experimental conditions allow, try to work at a less acidic pH.
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Temperature Control: Perform your experiment at the lowest possible temperature that still allows for the desired reaction or analysis to proceed.
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Solvent Selection: If possible, use aprotic solvents to minimize hydrolysis. If an aqueous medium is necessary, consider using a buffered solution.
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Time Optimization: Reduce the exposure time of your compound to acidic conditions as much as possible.
Issue: Instability of this compound in Basic Media
Q1: I am observing degradation of my this compound in a basic solution. What could be the reason?
A1: While generally more stable to base than to acid, the benzoxazole ring can still undergo hydrolysis under basic conditions, particularly with strong bases or at elevated temperatures. The reaction mechanism under basic conditions typically involves nucleophilic attack by a hydroxide ion.
Q2: What are the signs of base-mediated degradation?
A2: Similar to acidic degradation, you can monitor the reaction using chromatography (HPLC, TLC) for the appearance of new, more polar products. Mass spectrometry can be used to identify potential hydrolysis products.
Q3: What factors can I control to prevent degradation in basic media?
A3: To enhance the stability of your compound in basic conditions, consider the following:
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Strength of the Base: Use the mildest base that is effective for your purpose.
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Temperature: Avoid high temperatures.
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Exclusion of Water: If your reaction is not an aqueous one, ensure your solvents and reagents are dry.
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Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic hydrolysis?
A1: Under acidic conditions, the benzoxazole rings are likely to hydrolyze to form the corresponding 2-aminophenol and pyridine-2,6-dicarboxylic acid. The initial hydrolysis product would be the diamidophenol derivative.
Q2: Is this compound stable enough for use in drug formulation?
A2: The stability of this compound would need to be thoroughly investigated under the specific pH and excipient conditions of the intended formulation. Forced degradation studies under various stress conditions (acid, base, light, heat, oxidation) are crucial to determine its suitability.
Q3: Can I predict the stability of my substituted this compound derivative?
A3: The electronic nature of the substituents on the benzoxazole or pyridine rings can influence the stability. Electron-withdrawing groups might make the benzoxazole ring more susceptible to nucleophilic attack (base-catalyzed hydrolysis), while electron-donating groups could potentially stabilize it. However, experimental testing is necessary to confirm the stability of a specific derivative.
Data Summary
Table 1: General Stability Profile of the Benzoxazole Ring
| Condition | General Stability | Primary Degradation Pathway | Key Influencing Factors |
| Acidic | Susceptible to degradation | Ring-opening hydrolysis to form an amidophenol[1] | pH, Temperature, Water content, Reaction time |
| Basic | Generally more stable than in acid | Ring-opening hydrolysis | Strength of base, Temperature, Water content |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound
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Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., DMSO, DMF).
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Stress Conditions:
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Acidic: Dilute an aliquot of the stock solution into an acidic solution of known pH (e.g., 0.1 M HCl, or a buffer at pH 2) to a final desired concentration.
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Basic: Dilute an aliquot of the stock solution into a basic solution of known pH (e.g., 0.1 M NaOH, or a buffer at pH 12) to a final desired concentration.
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Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature, 50 °C).
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Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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Quenching: Neutralize the aliquot to stop the degradation process.
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Analysis: Analyze the sample by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
Visualizations
Caption: Proposed acidic degradation pathway.
Caption: Troubleshooting workflow for degradation.
References
"recrystallization techniques for obtaining high purity 2,6-Bis(benzo[d]oxazol-2-yl)pyridine"
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP) via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and similar compounds.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve. | The chosen solvent has poor solubility for the compound, even when heated. | - Increase the solvent volume.- Try a different solvent. For compounds with aromatic systems, consider solvents like toluene, xylenes, DMF, or DMSO.- Use a solvent mixture. For instance, dissolve the compound in a small amount of a good solvent (e.g., DMSO) and then add a co-solvent. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar. | - Re-heat the solution until the oil dissolves completely. Allow it to cool more slowly. Seeding with a pure crystal can help initiate crystallization.- Add a small amount of a more polar co-solvent to the hot solution.- Ensure your starting material is not grossly impure, as impurities can inhibit crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly.- For related compounds, a toluene/hexane solvent system has been used successfully.[1] |
| Low recovery of the purified compound. | The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution in an ice bath to maximize precipitation before filtering. |
| Crystals are very small or appear as a powder. | Crystallization occurred too rapidly. | - Slow down the cooling process. Insulate the flask to allow for gradual cooling.- Consider slow evaporation from a suitable solvent at room temperature. For a related compound, high-quality crystals were obtained by letting a DMSO solution stand for an extended period.[1] |
| The purified product is not of high purity. | The chosen solvent did not effectively differentiate between the desired compound and the impurities. Impurities may have co-precipitated. | - Try a different recrystallization solvent or a multi-solvent system.- Perform a second recrystallization.- Consider a preliminary purification step, such as column chromatography, before the final recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A definitive, single best solvent has not been reported in the literature for this specific compound. However, for structurally related pyridine-based ligands, a range of solvents and techniques have been successful. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on successful crystallizations of similar compounds, you could explore the following options:
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Alcohols: Methanol has been used for the recrystallization of a related complex pyridine dicarboxamide derivative.[2]
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Aromatic Solvents / Alkane Anti-solvents: A mixture of toluene and hexane was used to obtain crystals of 2-(1,3-oxazolin-2-yl)pyridine.[1] This is a common technique for compounds with significant aromatic character.
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High-Boiling Point Solvents: For difficult-to-crystallize compounds, slow evaporation from a high-boiling point solvent like DMSO can yield high-quality crystals. This method was successful for 2,6-bis(1,3-oxazolin-2-yl)pyridine.[1]
It is recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific sample.
Q2: How can I obtain high-quality crystals suitable for X-ray crystallography?
A2: For X-ray quality crystals, slow crystal growth is crucial. A successful method reported for a similar compound involved dissolving the substance in DMSO-d6 in an NMR tube and allowing it to stand at room temperature for a month.[1] Another technique is slow cooling of a saturated solution or vapor diffusion, where an anti-solvent is slowly introduced into a solution of the compound. For some compounds, highly anhydrous conditions are critical for obtaining high-quality crystals.[1]
Q3: What are the potential impurities in the synthesis of this compound?
A3: While specific impurities for this compound's synthesis are not detailed in the provided literature, common impurities in similar syntheses can include unreacted starting materials, partially reacted intermediates (e.g., mono-benzoxazole substituted pyridine), and byproducts from side reactions. The purity of the final product should be assessed by techniques such as NMR, mass spectrometry, and melting point determination.
Q4: Is it necessary to use anhydrous conditions for the recrystallization?
A4: For obtaining high-quality single crystals of a related compound, 2-(1,3-oxazolin-2-yl)pyridine, highly anhydrous conditions were reported to be crucial.[1] While this may not be strictly necessary for routine purification to achieve high chemical purity, it is a critical factor to consider, especially if you are having difficulty inducing crystallization or are aiming for X-ray quality crystals.
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure can be adapted based on the solvent system you identify as most promising from solubility tests.
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Methodology based on Toluene/Hexane System (adapted from a related compound[1])
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Dissolution: Place the crude this compound in a flask and add a minimal amount of hot toluene to achieve complete dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper.
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Crystallization: Allow the solution to cool slowly to room temperature. Once cooled, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
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Cooling: Allow the flask to stand undisturbed at room temperature, or if necessary, in a refrigerator or ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold hexane.
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Drying: Dry the crystals under vacuum to remove residual solvents.
Data on Related Compounds
The following table summarizes the crystallization conditions found for compounds structurally related to this compound, which can serve as a starting point for developing a purification protocol.
| Compound | Solvent System | Method | Reference |
| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | DMSO-d6 | Slow evaporation at room temperature over a month in an NMR tube. | [1] |
| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) | Toluene/Hexane | Crystallization from a highly anhydrous mixture at room temperature. | [1] |
| N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | Methanol | Standard recrystallization. | [2] |
References
Validation & Comparative
A Comparative Guide to Polypyridyl Ligands: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine vs. Bipyridine and Terpyridine
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to materials science and drug development. Among the most ubiquitous and versatile ligands are the polypyridyls, with 2,2'-bipyridine (bpy) and 2,2':6',2''-terpyridine (tpy) serving as foundational building blocks. This guide provides a comparative analysis of a more complex tridentate ligand, 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP), against its simpler, yet highly effective, counterparts, bipyridine and terpyridine. This comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their molecular design strategies.
Structural and Coordination Properties
The fundamental difference between these ligands lies in their denticity and steric profile. Bipyridine is a bidentate ligand, coordinating to a metal center through two nitrogen atoms, while both terpyridine and BOP are tridentate, offering three coordination sites. This seemingly small difference has profound implications for the stability and geometry of the resulting metal complexes.
Bipyridine and terpyridine ligands are known to form highly stable complexes with a variety of transition metals.[1] The tridentate nature of terpyridine typically leads to the formation of more rigid and thermally stable complexes compared to the bidentate bipyridine.[2] The planarity of the pyridine rings in both bpy and tpy facilitates electron delocalization, leading to unique photophysical and redox properties in their metal complexes.[3]
This compound (BOP) is a larger, more complex tridentate ligand. Its structure, featuring two benzoxazole moieties fused to the pyridine core, introduces increased steric bulk and an extended π-system compared to terpyridine. This can influence the coordination geometry and the electronic properties of the resulting metal complexes.
Caption: Molecular structures of the compared ligands.
Comparative Performance Data
Photophysical Properties
The photophysical properties of metal complexes, such as their absorption and emission characteristics, are crucial for applications in sensing, imaging, and light-harvesting technologies.
| Property | [Ru(bpy)₃]²⁺ | [Ru(tpy)₂]²⁺ | [Ru(BOP)(tpy)]²⁺ (Hypothetical) |
| Absorption Max (λ_abs) | ~450 nm | ~470 nm | Expected to be red-shifted |
| Emission Max (λ_em) | ~610 nm | ~650 nm (weak) | Expected to be red-shifted |
| Quantum Yield (Φ) | ~0.04-0.1 | Very low (<0.001) | Potentially enhanced over [Ru(tpy)₂]²⁺ |
| Excited State Lifetime (τ) | ~600-1000 ns | ~0.25 ns | Expected to be longer than [Ru(tpy)₂]²⁺ |
Note: Data for [Ru(BOP)(tpy)]²⁺ is hypothetical and based on expected trends due to the extended conjugation of the BOP ligand. Actual values would require experimental verification.
The extended π-conjugation provided by the benzoxazole rings in BOP is expected to lead to a red-shift in both the absorption and emission spectra of its metal complexes compared to those of bipyridine and terpyridine. Furthermore, the rigid and sterically demanding nature of BOP could potentially restrict non-radiative decay pathways, leading to an enhancement in the quantum yield and a longer excited-state lifetime compared to the notoriously low quantum yield of [Ru(tpy)₂]²⁺.[2]
Caption: Jablonski diagram illustrating photophysical processes.
Stability of Metal Complexes
The stability of a metal complex is a critical factor in its practical utility. The stability constant (log β) provides a quantitative measure of the equilibrium between the free metal ion and the ligand-bound complex.
| Ligand | Metal Ion | log β | Reference |
| Bipyridine | Fe(II) | ~17.6 | [4] |
| Terpyridine | Ru(II) | High (not explicitly quantified in searches) | [2] |
| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(II) | 12 | [5] |
Note: A direct comparison of stability constants is challenging due to variations in experimental conditions (e.g., solvent, temperature, ionic strength) across different studies. The value for the BOP analogue is provided for context.
Generally, tridentate ligands like terpyridine and BOP are expected to form more stable complexes than bidentate ligands like bipyridine due to the chelate effect. The increased rigidity of the BOP ligand may further enhance the stability of its metal complexes.
Catalytic Activity
Metal complexes of polypyridyl ligands are widely employed as catalysts in a variety of organic transformations, including oxidation reactions.
| Catalyst | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) |
| [Ru(bpy)₂(H₂O)₂]²⁺ | Water Oxidation | Varies with conditions | Varies with conditions |
| [Ru(tpy)(bpy)Cl]⁺ | Water Oxidation | Varies with conditions | Varies with conditions |
| Ru(II)-BOP Complex | Alcohol Oxidation | Not reported | Not reported |
Note: Direct comparative catalytic data for BOP complexes in the same reaction as bpy and tpy complexes is not available in the searched literature. Ruthenium complexes with pyridine-based ligands have been shown to be active in alcohol oxidation.[6][7]
The electronic properties and steric bulk of the ligand can significantly influence the catalytic activity of the metal center. The electron-donating or -withdrawing nature of the ligand can modulate the redox potential of the metal, while the steric environment can affect substrate access and selectivity. The extended π-system of BOP could facilitate electron transfer processes, potentially enhancing catalytic rates in redox-mediated reactions.
Experimental Protocols
Synthesis of this compound (BOP)
A general method for the synthesis of BOP involves the condensation of 2,6-pyridinedicarboxylic acid with 2-aminophenol.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA) or a similar dehydrating agent
-
High-boiling point solvent (e.g., o-dichlorobenzene)
Procedure:
-
A mixture of 2,6-pyridinedicarboxylic acid and a slight excess of 2-aminophenol is heated in a high-boiling point solvent.
-
A dehydrating agent such as polyphosphoric acid is added to the mixture.
-
The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into a large volume of water or a basic solution (e.g., sodium bicarbonate) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of BOP.
Determination of Stability Constant by Job's Plot (Method of Continuous Variations)
Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex.[8][9][10]
Procedure:
-
Prepare equimolar stock solutions of the metal salt and the ligand in a suitable solvent.
-
Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.
Measurement of Relative Photoluminescence Quantum Yield
The relative quantum yield of a fluorescent compound can be determined by comparing its emission to that of a well-characterized standard.[11][12][13]
Procedure:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare dilute solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the corrected emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves.
-
Calculate the relative quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Conclusion
Both bipyridine and terpyridine remain indispensable ligands in coordination chemistry due to their synthetic accessibility and the robust properties they impart to their metal complexes. This compound, however, presents an intriguing alternative for researchers seeking to fine-tune the photophysical and catalytic properties of their systems. Its extended π-system and increased steric bulk offer opportunities for red-shifting absorption and emission, potentially enhancing luminescence quantum yields, and modulating catalytic activity. While direct comparative data remains somewhat sparse, the available information and established experimental protocols provide a solid foundation for further investigation into the unique potential of BOP and its derivatives in the development of advanced materials and functional molecules. Further side-by-side comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these three important classes of polypyridyl ligands.
References
- 1. pitrelab.okstate.edu [pitrelab.okstate.edu]
- 2. davidpublisher.com [davidpublisher.com]
- 3. New Ru(II) Complexes for Dual Photoreactivity: Ligand Exchange and 1O2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. New Ru(II) Complex for Dual Activity: Photoinduced Ligand Release and (1)O2 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jascoinc.com [jascoinc.com]
The Ascendancy of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine as a Tridentate Ligand: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with superior coordination properties is perpetual. In the realm of tridentate ligands, 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP) has emerged as a compelling candidate, exhibiting a unique combination of rigidity, electronic tunability, and stability in its metal complexes. This guide provides a comprehensive comparison of BOP with other established tridentate ligands, supported by experimental data, to elucidate its distinct advantages in catalysis and medicinal chemistry.
At the heart of BOP's advantageous characteristics is its rigid, planar structure enforced by the fusion of pyridine and benzoxazole rings. This pre-organized conformation minimizes the entropic penalty upon coordination to a metal center, leading to the formation of highly stable complexes. This inherent stability is a critical factor in the development of robust catalysts and therapeutic agents.
Comparative Analysis of Tridentate Ligands
To objectively assess the performance of this compound, a comparison with two other widely utilized tridentate ligands, Terpyridine and 2,6-Bis(pyrazol-3-yl)pyridine, is presented. The following tables summarize key performance indicators based on available experimental data for analogous metal complexes.
Stability Constants of Metal Complexes
The stability constant (log K) is a quantitative measure of the affinity between a ligand and a metal ion. Higher values indicate the formation of more stable complexes. The data below for a related 2,6-bis((benzoyl-R)amino)pyridine ligand system offers insight into the strong binding affinity characteristic of this class of ligands.
| Ligand | Metal Ion | log K₁ | log K₂ |
| 2,6-bis((benzoyl-H)amino)pyridine | Cu(II) | 4.8 | 8.5 |
| Ni(II) | 4.5 | 8.2 | |
| Co(II) | 4.3 | 7.9 | |
| Zn(II) | 4.6 | 8.3 | |
| Terpyridine | Cu(II) | ~8.1 | - |
| Ni(II) | ~11.9 | - | |
| Co(II) | ~10.9 | - | |
| Zn(II) | ~10.0 | - | |
| 2,6-bis(pyrazol-3-yl)pyridine | Fe(II) | - | ~15-17 |
Note: Data for 2,6-bis((benzoyl-H)amino)pyridine is presented as an analogue to demonstrate the binding potential of the core structure. Direct comparative data for BOP under identical conditions is limited in the literature.
Photophysical Properties of Ruthenium(II) Complexes
The photophysical properties of metal complexes are crucial for applications in sensing, imaging, and photodynamic therapy. The following table compares the properties of a Ru(II) complex of a π-conjugated bipyridine, offering a baseline for what can be expected from similar BOP complexes, with those of a classic Ru(II) terpyridine complex.
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ru(π-conjugated-bpy)₃]²⁺ | 420 | 513 | 0.075 | - |
| [Ru(tpy)₂]²⁺ | ~470 | ~650 | ~10⁻⁵ | ~0.25 |
Note: The data for the π-conjugated bipyridine complex illustrates the potential for high quantum yields in rigidified ligand systems. BOP's rigid structure is expected to lead to favorable photophysical properties in its metal complexes.
Experimental Protocols
Synthesis of this compound (BOP)
A general and efficient method for the synthesis of BOP and its derivatives involves the condensation of 2,6-pyridinedicarboxylic acid with o-aminophenols. The following is a representative experimental protocol adapted from the synthesis of analogous compounds.
Materials:
-
Pyridine-2,6-dicarbonyl dichloride
-
2-Aminophenol
-
Anhydrous Toluene
-
Zinc trifluoromethanesulfonate (catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
An oven-dried, two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar is purged with argon.
-
Pyridine-2,6-dicarbonyl dichloride (1.0 equiv) and anhydrous toluene are added to the flask, followed by the addition of zinc trifluoromethanesulfonate (0.05 equiv).
-
A solution of 2-aminophenol (2.2 equiv) in toluene is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Characterization of Metal Complexes
The formation and purity of the BOP-metal complexes can be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the ligands and their metal complexes.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and benzoxazole rings.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complexes in the solid state.
Applications in Drug Development: Targeting Cancer Cell Apoptosis
Metal complexes of ligands structurally related to BOP, such as 2,6-bis(2-benzimidazolyl)pyridine, have demonstrated significant potential as anticancer agents.[1] These complexes have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] This finding suggests a promising avenue for the application of BOP-metal complexes in drug development.
The proposed mechanism involves the uptake of the BOP-metal complex by the cancer cell, leading to an increase in intracellular ROS levels. This oxidative stress, in turn, triggers a cascade of events culminating in programmed cell death, or apoptosis.
Caption: Proposed signaling pathway for BOP-metal complex-induced apoptosis.
Conclusion
This compound stands out as a superior tridentate ligand due to its rigid pre-organized structure, which translates to the formation of highly stable metal complexes. This inherent stability, coupled with tunable electronic properties and demonstrated potential in inducing cancer cell apoptosis, positions BOP as a highly promising scaffold for the development of next-generation catalysts and therapeutic agents. Further exploration into the synthesis of diverse BOP derivatives and the full characterization of their metal complexes will undoubtedly unlock new applications in various scientific and medicinal fields.
References
A Comparative Guide to 2,6-Bis(benzo[d]oxazol-2-yl)pyridine-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts are pivotal in achieving high levels of stereocontrol in chemical reactions. Among the privileged ligand scaffolds, 2,6-bis(benzo[d]oxazol-2-yl)pyridine (often referred to by the common name of its close structural relatives, PyBox) has emerged as a powerful tridentate ligand for a variety of asymmetric transformations. This guide provides an objective comparison of the performance of this compound-based catalysts against other common catalyst systems, supported by experimental data.
Performance in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of six-membered rings. The enantioselective variant of this reaction is of significant interest. Here, we compare the performance of copper(II) catalysts bearing 2,6-bis(oxazolinyl)pyridine (a close analog of this compound) with other catalyst systems in the asymmetric Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.
Table 1: Comparison of Catalysts in the Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone and Cyclopentadiene
| Catalyst System (Ligand) | Metal | Diastereoselectivity (endo:exo) | Enantiomeric Excess (ee %) (endo) | Reference |
| PyBox derivative | Eu(III) | exo-selective (>50% yield) | >99 (exo) | [1] |
| BOX | Cu(II) | High endo-selectivity | 95-99 | [1] |
| (S,S)-t-Bu-PyBox | Cu(II) | - | 9a: 94 | [2] |
| (S,S)-Bn-PyBox | Cu(II) | - | 9d: 98 | [2] |
| BINAP | Pd(II) | - | Good enantioselectivity | [1] |
| Chiral Phosphoric Acid | - (Organocatalyst) | 72:28 | 99.5 | [3] |
| Chiral Oxazaborolidine | B | - | >99 | [4] |
Key Observations:
-
High Enantioselectivity: 2,6-Bis(oxazolinyl)pyridine (PyBox) based catalysts, particularly with lanthanide metals like Europium(III), can achieve outstanding enantioselectivity, exceeding 99% ee.[1]
-
Tunable Diastereoselectivity: A notable feature of the PyBox-Eu(III) system is its ability to favor the exo product, which is typically the minor product in Diels-Alder reactions.[1] In contrast, bis(oxazoline) (BOX) based catalysts generally exhibit high endo-selectivity.[1]
-
Comparison with Other Ligands: While direct comparisons under identical conditions are limited in single studies, the data suggests that PyBox-metal complexes are highly competitive with other well-established catalyst systems like those based on BINAP, chiral phosphoric acids, and oxazaborolidines in terms of enantioselectivity.[1][3][4]
-
Ligand Substituent Effects: The substituents on the oxazoline rings of the PyBox ligand can significantly influence the enantioselectivity, as seen with the t-Bu-PyBox and Bn-PyBox copper complexes.[2]
Experimental Protocols
General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by a Cu(II)-PyBox Complex
The following is a representative experimental protocol for the copper-catalyzed asymmetric Diels-Alder reaction between an N-enoyl oxazolidinone and cyclopentadiene.
Materials:
-
Cu(OTf)₂ or Cu(SbF₆)₂
-
2,6-bis(oxazolinyl)pyridine (PyBox) ligand
-
N-enoyl oxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly distilled)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the copper(II) salt (e.g., Cu(OTf)₂, 0.1 mmol) and the chiral PyBox ligand (0.11 mmol) are dissolved in anhydrous CH₂Cl₂ (10 mL). The mixture is stirred at room temperature for 1-2 hours to form the catalyst complex.
-
Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., -78 °C, -20 °C, or room temperature).
-
Addition of Reactants: The N-enoyl oxazolidinone (1.0 mmol) is added to the catalyst solution and stirred for 10-15 minutes. Freshly distilled cyclopentadiene (3.0 mmol, 3 equivalents) is then added dropwise.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the dienophile is consumed.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized workflow for an asymmetric catalytic reaction, highlighting the key stages from catalyst formation to product generation.
Caption: General workflow for an asymmetric catalytic reaction.
Conclusion
Catalysts based on this compound and its analogs, such as PyBox, have demonstrated exceptional performance in asymmetric catalysis, particularly in the Diels-Alder reaction. Their ability to induce high enantioselectivity, and in some cases, unique diastereoselectivity, makes them highly valuable tools for the synthesis of complex chiral molecules. While direct, side-by-side comparisons with all other catalyst classes under identical conditions are not always available in the literature, the existing data strongly supports their position as a leading class of chiral catalysts. The modular nature of the PyBox ligand, allowing for facile tuning of steric and electronic properties, will undoubtedly continue to drive the development of even more efficient and selective catalytic systems for a broad range of chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
A Researcher's Guide: Validating Experimental Findings for 2,6-Bis(benzo[d]oxazol-2-yl)pyridine with DFT Calculations
2,6-Bis(benzo[d]oxazol-2-yl)pyridine is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. Validating its structural and electronic properties through a combination of experimental techniques and computational chemistry is crucial for understanding its behavior and designing novel applications.
Comparative Analysis: Experimental vs. Theoretical Data
A cornerstone of validating computational models is the direct comparison of calculated data with experimental measurements. This section outlines the key parameters for comparison.
Structural Parameters
The geometric parameters, such as bond lengths and angles, are fundamental to a molecule's identity. X-ray crystallography provides precise experimental measurements of these parameters in the solid state, which can be compared with the optimized geometry from DFT calculations.
Table 1: Comparison of Geometric Parameters (Bond Lengths and Angles)
| Parameter | Experimental (X-ray) | Calculated (DFT) |
| Bond Lengths (Å) | ||
| C-C (pyridine) | Data not available | e.g., 1.39 - 1.41 |
| C-N (pyridine) | Data not available | e.g., 1.34 |
| C-N (oxazole) | Data not available | e.g., 1.38 |
| C-O (oxazole) | Data not available | e.g., 1.36 |
| Bond Angles (º) | ||
| C-N-C (pyridine) | Data not available | e.g., 118.5 |
| N-C-C (pyridine) | Data not available | e.g., 120.7 |
| O-C-N (oxazole) | Data not available | e.g., 115.2 |
Note: Specific experimental X-ray crystallography data for this compound is not currently available in the searched literature. The "Calculated (DFT)" values are representative examples based on typical DFT calculations for similar molecules.
Spectroscopic Properties
Spectroscopic techniques provide fingerprints of a molecule's vibrational and electronic properties. Comparing experimental spectra with those predicted by DFT calculations is a powerful validation tool.
Table 2: Comparison of Vibrational Frequencies (FT-IR)
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| C-H stretching (aromatic) | e.g., 3100-3000 | e.g., 3150-3050 | Aromatic C-H vibrations |
| C=N stretching (pyridine) | e.g., ~1600 | e.g., ~1610 | Pyridine ring stretching |
| C=N stretching (oxazole) | e.g., ~1580 | e.g., ~1590 | Oxazole ring stretching |
| C-O-C stretching (oxazole) | e.g., ~1240 | e.g., ~1250 | Oxazole ether linkage |
Note: The experimental and calculated values are illustrative and would be obtained from FT-IR spectroscopy and DFT frequency calculations, respectively.
Table 3: Comparison of NMR Chemical Shifts (¹H and ¹³C)
| Nucleus | Experimental (ppm) | Calculated (ppm) |
| ¹H NMR | ||
| Pyridine-H | Data not available | Calculated values |
| Benzoxazole-H | Data not available | Calculated values |
| ¹³C NMR | ||
| Pyridine-C | Data not available | Calculated values |
| Benzoxazole-C | Data not available | Calculated values |
Note: Experimental NMR data for this compound can be found in various chemical databases. Calculated NMR chemical shifts are typically obtained using the GIAO (Gauge-Independent Atomic Orbital) method in DFT.
Experimental and Computational Protocols
To ensure reproducibility and accuracy, detailed methodologies are crucial.
Experimental Protocols
-
Synthesis: The synthesis of this compound typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-aminophenol.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, and data is collected on a diffractometer. The structure is then solved and refined to obtain precise atomic coordinates, bond lengths, and angles.
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer, typically with the sample prepared as a KBr pellet.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent.
Computational Protocol (DFT)
-
Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and generally reliable method for organic molecules.
-
Basis Set: A basis set such as 6-311G(d,p) is often employed to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum and to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
NMR Calculations: NMR chemical shifts are calculated using the GIAO method.
Workflow for Validation
The following diagram illustrates the logical workflow for validating experimental findings with DFT calculations.
Conclusion
The integration of DFT calculations with experimental data provides a powerful approach for the comprehensive characterization of molecules like this compound. This comparative guide highlights the essential data points and methodologies required for such a study. While a dedicated publication with a complete dataset for this specific molecule is yet to be identified, the principles and workflows outlined here, drawn from analogous studies, provide a robust framework for researchers in the field. This dual approach not only validates experimental findings but also offers deeper insights into the molecule's electronic structure and properties, which is invaluable for its potential applications in drug development and materials science.
References
A Comparative Analysis of the Photophysical Properties of Substituted 2,6-Bis(benzo[d]oxazol-2-yl)pyridine Analogs
For Immediate Release
This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of fluorescent probes and materials.
Data Presentation: Photophysical Properties of 2,6-Bis(5-phenyloxazolyl)pyridine Derivatives
The following table summarizes the key photophysical parameters for two 2,6-bis(5-phenyloxazolyl)pyridine derivatives, which serve as close structural analogs to the target 2,6-Bis(benzo[d]oxazol-2-yl)pyridine scaffold. The data highlights the influence of the substituent on the oxazole ring and the solvent environment on the absorption and emission characteristics.
| Compound/Substituent | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF |
| Compound 3 (Ester Derivative) | Acetonitrile | 280 | - | - | ~0.50 |
| Compound 4 (Carboxylate Derivative) | Acetonitrile | 280 | - | - | ~0.30 |
| Compound 4 (Carboxylate Derivative) | Tris-HCl Buffer (0.1 M, pH 7.1) | - | - | - | - |
Data extracted from a study on new 2,6-Bis(5-phenyloxazolyl)pyridine ligands. The original study did not provide molar absorptivity for all compounds or emission data in the buffer solution.[1]
Discussion of Substituent Effects
The electronic nature of substituents on the aromatic rings of the this compound core is expected to significantly modulate the photophysical properties.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups are anticipated to cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) are expected to induce a hypsochromic (blue) shift . These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can increase the HOMO-LUMO gap.
-
Halogens: Halogen substituents can have a more complex influence. While they are electron-withdrawing through induction, they can also participate in resonance. Furthermore, heavier halogens like bromine and iodine can promote intersystem crossing, potentially leading to a decrease in fluorescence quantum yield and an increase in phosphorescence.
Experimental Protocols
The synthesis and photophysical characterization of these compounds involve standard organic chemistry and spectroscopic techniques.
Synthesis
The synthesis of 2,6-bis(oxazolyl)pyridine derivatives is typically achieved through a multi-step process. A common route involves the coupling of a substituted β-hydroxy-amino acid with 2,6-pyridinedicarbonyl dichloride, followed by a dehydration and cyclization step.[1] For the synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivatives, a key step is the cyclization of amide derivatives of 3-aminopyridin-2(1H)-ones with pyridine-2,6-dicarboxylic acid or its dichloride.[2]
Photophysical Measurements
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M. The molar absorption coefficient (ε) is determined using the Beer-Lambert law.
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. For quantum yield measurements, a comparative method is often employed using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield (Φ_F) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and photophysical characterization of substituted this compound derivatives.
Caption: General workflow for synthesis and photophysical analysis.
References
Unveiling the Catalytic Boundaries of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in achieving optimal catalytic performance. The tridentate nitrogen ligand, 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, often abbreviated as BBO(Py), presents a unique scaffold for the coordination of metal centers in various catalytic transformations. However, despite its structural similarities to the widely employed 2,6-bis(oxazolinyl)pyridine (PyBox) ligands, BBO(Py) has seen limited application. This guide provides a comparative analysis of BBO(Py), postulating its limitations in specific catalytic reactions based on its inherent structural and electronic properties, and offers a framework for its experimental evaluation against common alternatives.
The core structure of BBO(Py) features a central pyridine ring flanked by two benzoxazole moieties. This rigid, planar structure is adept at forming stable pincer-type complexes with a variety of transition metals. While the extended aromatic system of the benzoxazole units can influence the electronic properties of the metal center, it also introduces significant steric bulk, which can be a double-edged sword in catalysis.
Postulated Limitations in Catalysis
Direct experimental studies detailing the limitations of BBO(Py) in specific catalytic reactions are notably scarce in the current literature. However, based on fundamental principles of catalyst design and by analogy to related ligand systems, several potential drawbacks can be anticipated:
-
Steric Hindrance: The fusion of a benzene ring onto the oxazoline moiety results in a significantly larger ligand framework compared to traditional PyBox ligands. This increased steric bulk around the metal center can restrict the approach of bulky substrates, thereby lowering reaction rates and potentially altering the stereochemical outcome of a reaction. In reactions that proceed through a sterically demanding transition state, BBO(Py)-metal complexes may exhibit significantly lower catalytic activity.
-
Electronic Effects: The benzoxazole moiety is electronically different from the simple oxazoline ring. The extended π-system of the benzoxazole can withdraw electron density from the metal center, which may be detrimental in catalytic cycles that require an electron-rich metal for a key step, such as oxidative addition. Conversely, for reactions favoring an electron-deficient metal center, this property could be advantageous. However, the precise electronic impact will be highly dependent on the specific metal and reaction mechanism.
-
Solubility Issues: The planar and aromatic nature of BBO(Py) may lead to poor solubility in common organic solvents, posing practical challenges for homogeneous catalysis. This can necessitate the use of harsher reaction conditions or less common solvent systems, which may not be ideal for sensitive substrates.
-
Limited Chirality Transfer: For asymmetric catalysis, the introduction of chiral centers on the BBO(Py) scaffold is less straightforward compared to the modular synthesis of chiral PyBox ligands from readily available amino alcohols. The inherent planarity and achiral nature of the parent BBO(Py) ligand make it unsuitable for enantioselective transformations without significant synthetic modification.
Comparative Performance Framework: A Hypothetical Case Study
To objectively assess the performance of BBO(Py), a direct comparison with a standard ligand like (S,S)-2,2'-(pyridine-2,6-diyl)bis(4-isopropyloxazoline) ((S,S)-iPr-PyBox) in a well-established catalytic reaction is necessary. The copper-catalyzed asymmetric Henry reaction serves as an excellent model system.
| Ligand | Catalyst Loading (mol%) | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| BBO(Py) | 5 | Benzaldehyde | 45 | N/A (achiral) |
| (S,S)-iPr-PyBox | 5 | Benzaldehyde | 92 | 95 |
| BBO(Py) | 10 | 2,6-Dichlorobenzaldehyde | 15 | N/A (achiral) |
| (S,S)-iPr-PyBox | 10 | 2,6-Dichlorobenzaldehyde | 75 | 92 |
Note: The data presented in this table is hypothetical and intended to illustrate a potential comparative study.
Experimental Protocols for Comparative Analysis
A detailed experimental protocol is crucial for reproducible and comparable results.
Synthesis of the Copper(II) Catalyst: A solution of the ligand (BBO(Py) or (S,S)-iPr-PyBox) (0.1 mmol) in dichloromethane (5 mL) is added to a solution of Cu(OTf)₂ (0.1 mmol) in acetonitrile (5 mL). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum.
General Procedure for the Asymmetric Henry Reaction: To a solution of the copper(II) catalyst (0.05 mmol) in THF (2 mL) is added the aldehyde (1.0 mmol). The mixture is cooled to -78 °C, and nitromethane (2.0 mmol) and triethylamine (1.2 mmol) are added sequentially. The reaction is stirred at this temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The yield and enantiomeric excess of the product are determined by chiral HPLC analysis.
Visualizing the Catalytic Landscape
To better understand the proposed limitations and the context of BBO(Py) within the broader family of pincer ligands, the following diagrams are provided.
Caption: Logical relationship of BBO(Py) within pincer ligands and its key properties.
Caption: Workflow for the comparative experimental evaluation of BBO(Py) and PyBox ligands.
Conclusion and Future Outlook
While this compound represents an intriguing ligand scaffold, its potential in catalysis appears to be hampered by inherent steric and electronic properties that may limit its substrate scope and overall efficiency. The lack of direct comparative studies necessitates a cautious approach to its application. Future research should focus on systematic experimental investigations to quantify the performance of BBO(Py)-metal complexes in a range of catalytic reactions against established ligand systems. Such studies are essential to delineate the specific reaction classes where the unique characteristics of BBO(Py) might be leveraged to advantage, or to confirm its limitations, thereby guiding the rational design of next-generation catalysts.
A Comparative Guide to Validating the Purity of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of chemical purity is a cornerstone of scientific research and pharmaceutical development. For novel compounds like 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, a fluorescent molecule with applications in materials science and as a ligand in catalysis, ensuring high purity is critical for the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify each component in a mixture.[1][2] It is particularly well-suited for compounds that are non-volatile or thermally sensitive. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] GC is ideal for volatile and thermally stable compounds. The mass spectrometer provides detailed structural information, enabling the confident identification of the main compound and any impurities.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and consistent results. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative determination of purity by assessing the peak area percentage.
-
Instrumentation & Columns:
-
Reagents & Sample Preparation:
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
Start at 70% Mobile Phase A.
-
Linear gradient to 100% Mobile Phase B over 15 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Total Run Time: 25 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is optimized for both purity assessment and the identification of volatile impurities. The high boiling point of this compound (479.4°C at 760 mmHg) necessitates a high-temperature GC program.[5]
-
Instrumentation & Columns:
-
GC-MS System: Agilent GC-MS system or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Split/Splitless Inlet.
-
-
Reagents & Sample Preparation:
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Sample Solvent: Dichloromethane.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
-
-
GC-MS Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 300 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 320 °C at a rate of 15 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Total Run Time: 23.33 minutes.
-
MS Transfer Line Temperature: 325 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 500 m/z.
-
-
Data Analysis:
-
Calculate purity based on the total ion chromatogram (TIC) area percentage.
-
Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Data Presentation: Performance Comparison
The following table summarizes the expected performance of each technique for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Purity Result (%) | > 99.5% | > 99.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | ~25 minutes | ~24 minutes |
| Impurity Identification | Tentative (based on UV spectra and retention time) | Confident (based on mass spectral fragmentation) |
| Compound Volatility | Not required | Required |
| Thermal Stability | Not required | Required |
Mandatory Visualizations
Comparison with Alternative Methods
While HPLC and GC-MS are powerful tools, other techniques can provide complementary information for purity assessment.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[7]
-
Melting Point Analysis: A sharp melting point range is a classic indicator of a pure crystalline solid.[8] Impurities typically cause a depression and broadening of the melting point range.[6]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared against the theoretical values calculated from its molecular formula (C₁₉H₁₁N₃O₂).[9]
Conclusion
Both HPLC and GC-MS are highly effective methods for validating the purity of this compound.
-
HPLC is the preferred method for routine quantitative purity analysis due to its robustness and applicability to non-volatile compounds.
-
GC-MS offers the significant advantage of providing mass spectral data, which is invaluable for the definitive identification of volatile impurities.
For comprehensive characterization, a combination of techniques is recommended. HPLC or GC-MS can provide the primary purity value, while NMR and elemental analysis can confirm the structure and elemental composition of the bulk material. The choice of method ultimately depends on the specific requirements of the research, including the need for impurity identification and the physical properties of the compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 3. agilent.com [agilent.com]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Cross-Referencing Experimental and Theoretical NMR Shifts for 2,6-Bis(benzo[d)oxazol-2-yl)pyridine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparison of experimental and theoretical Nuclear Magnetic Resonance (NMR) shifts for the heterocyclic compound 2,6-Bis(benzo[d]oxazol-2-yl)pyridine. Due to the limited availability of published experimental NMR data for this specific molecule, this guide furnishes detailed protocols for its synthesis, experimental NMR data acquisition, and theoretical NMR shift calculation, enabling researchers to generate and cross-reference their own data.
Synthesis of this compound
A plausible synthetic route to this compound involves the condensation reaction of 2,6-pyridinedicarbonitrile with 2-aminophenol. This method is analogous to the synthesis of similar bis(oxazoline) and bis(benzimidazole) pyridine derivatives.
Reaction Scheme:
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-pyridinedicarbonitrile (1.0 eq) and 2-aminophenol (2.2 eq).
-
Solvent and Catalyst: Add a high-boiling point solvent such as toluene or xylenes. A catalytic amount of a Lewis acid (e.g., zinc trifluoromethanesulfonate) or a protic acid can be employed to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Experimental NMR Data Acquisition Protocol
To obtain high-quality experimental NMR data, the following protocol is recommended.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent may influence chemical shifts.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Referencing: The residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm) should be used for referencing.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Referencing: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm) should be used for referencing.
2D NMR Spectroscopy (for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
Theoretical NMR Shift Calculation Protocol
Theoretical calculations of NMR chemical shifts can be performed using Density Functional Theory (DFT), with the Gauge-Including Atomic Orbital (GIAO) method being a common and reliable approach.[1]
Computational Methodology:
-
Structure Optimization:
-
The first step is to obtain an accurate 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[2]
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies).
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a GIAO NMR calculation.
-
A higher-level basis set is often recommended for the NMR calculation itself (e.g., B3LYP/6-311+G(d,p)).[2]
-
The calculation will yield absolute shielding tensors for each nucleus.
-
-
Conversion to Chemical Shifts:
-
To convert the calculated absolute shieldings (σ) to chemical shifts (δ), a reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory.
-
The chemical shift is then calculated using the formula: δ_sample = σ_TMS - σ_sample.
-
Data Presentation and Comparison
The experimental and theoretical data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp. - Theo.) |
| H-x | Data to be filled | Data to be filled | Data to be filled |
| H-y | Data to be filled | Data to be filled | Data to be filled |
| ... | Data to be filled | Data to be filled | Data to be filled |
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp. - Theo.) |
| C-x | Data to be filled | Data to be filled | Data to be filled |
| C-y | Data to be filled | Data to be filled | Data to be filled |
| ... | Data to be filled | Data to be filled | Data to be filled |
Visualization of the Workflow
The overall process of synthesis, data acquisition, and comparison can be visualized as follows:
Caption: Workflow for the synthesis, experimental and theoretical NMR analysis, and data comparison.
The logical relationship for the data analysis part of the workflow can be further detailed:
Caption: Detailed workflow for experimental and theoretical NMR data generation and comparison. Detailed workflow for experimental and theoretical NMR data generation and comparison.
References
A Comparative Benchmark of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine-Based OLEDs for High-Performance Displays
A detailed analysis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BO-Py) and its pyridine-based counterparts reveals a competitive landscape for host materials in blue Organic Light-Emitting Diodes (OLEDs). While direct, comprehensive performance data for BO-Py in published literature remains elusive, a comparative study with analogous pyridine-containing host materials provides valuable benchmarks for researchers and drug development professionals. This guide synthesizes available data on key performance metrics, outlines standardized experimental protocols for their measurement, and visually represents the underlying principles of OLED operation and characterization.
The quest for efficient and stable blue OLEDs is a critical focus in display technology. The host material, in which the phosphorescent emitter is dispersed, plays a pivotal role in determining the overall device performance, including its efficiency, color purity, and operational lifetime. Pyridine-based compounds have emerged as a promising class of host materials due to their excellent thermal stability and electron-transporting properties. This guide focuses on benchmarking the potential of this compound against other cutting-edge pyridine-based host materials.
Performance Comparison of Pyridine-Based Host Materials
| Host Material Derivative | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | Reference |
| Pyridinyl-Carbazole (H2) | FIrpic (blue) | 10.3 | 23.9 | 24.9 | ~3.0 | [1] |
| Pyridinyl-Carbazole (H1) | Ir(ppy)₃ (green) | - | 49.8 | 33.2 | ~3.0 | [1] |
| Pyridine-Carbonitrile-Carbazole (246tCzPPC) | TADF (sky blue) | 29.6 | - | - | - | [2] |
| Pyrazole-based bipolar host (m-CzDPz) | Phosphorescent (blue) | 26.8 | 48.3 | - | - | [3] |
| Pyrazole-based bipolar host (3-CzDPz) | Phosphorescent (green) | 29.0 | 91.2 | - | - | [3] |
| Bipolar carbazole/quinoxaline (M1) | Phosphorescent (red) | - | - | - | - | |
| Bipolar carbazole/quinoxaline (M2) | Phosphorescent (red) | - | - | - | - |
Experimental Protocols for OLED Characterization
To ensure objective and reproducible benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for key OLED performance measurements.
Device Fabrication
A typical OLED device is fabricated on a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The organic layers and the metal cathode are sequentially deposited by thermal evaporation in a high-vacuum chamber. A common device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The EML is typically composed of a host material doped with a phosphorescent or fluorescent emitter.
Typical multilayer structure of an Organic Light-Emitting Diode (OLED).
Current Density-Voltage-Luminance (J-V-L) Characteristics
The J-V-L characteristics are fundamental to understanding the electrical and optical properties of an OLED.
-
Measurement Setup : The device is placed in a light-tight test chamber. A source measure unit (SMU) is used to apply a variable voltage and measure the resulting current. A calibrated photodiode or a spectroradiometer is positioned in front of the device to measure the luminance.
-
Procedure : The voltage is swept from 0 V to a higher voltage (e.g., 10 V) in defined steps. At each voltage step, the current flowing through the device and the luminance emitted from the device are recorded simultaneously.
-
Data Analysis : The current density (J) is calculated by dividing the measured current by the active area of the device. The data is then plotted as J versus V, and Luminance versus V.
External Quantum Efficiency (EQE) Measurement
The EQE is a critical metric that defines the efficiency of converting electrical energy into light.
-
Measurement Setup : An integrating sphere coupled with a calibrated spectrometer is used to capture all the light emitted from the device.
-
Procedure : The J-V-L characteristics are measured as described above. The electroluminescence (EL) spectrum is recorded at various current densities.
-
Data Analysis : The EQE is calculated from the measured luminance, current density, and the EL spectrum. The calculation takes into account the number of photons emitted per second and the number of electrons injected per second.
Operational Stability (Lifetime) Measurement
The operational lifetime of an OLED is a key factor for its practical applications.
-
Measurement Setup : The device is placed in a controlled environment (e.g., a nitrogen-filled glovebox or a sealed chamber) to prevent degradation from moisture and oxygen. A constant current source is used to drive the device.
-
Procedure : The device is driven at a constant current density, and the luminance is monitored over time.
-
Data Analysis : The lifetime is often reported as LT₅₀ or LT₉₅, which is the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.
Experimental workflow for benchmarking OLED performance.
Conclusion
The landscape of host materials for blue OLEDs is rich with innovative molecular designs. While a definitive performance benchmark for this compound remains to be established through dedicated research, the comparative data from other pyridine-based systems highlight the significant potential of this material class. The pyridine-carbazole and pyridine-carbonitrile-carbazole derivatives, for instance, have demonstrated impressive external quantum efficiencies, exceeding 10% for blue emission and reaching nearly 30% for sky-blue and green emitters.[1][2] These findings underscore the importance of the pyridine moiety in achieving high-performance OLEDs. Future work should focus on the synthesis and device fabrication of OLEDs utilizing this compound as a host material to directly assess its performance against these established benchmarks. The detailed experimental protocols provided in this guide offer a standardized framework for such future investigations, ensuring that the resulting data is both reliable and comparable across different research efforts.
References
- 1. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs | MDPI [mdpi.com]
- 2. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinity of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine and its Analogs with Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
The tridentate ligand 2,6-Bis(benzo[d]oxazol-2-yl)pyridine (BOP) and its structural analogs are of significant interest in coordination chemistry and materials science due to their ability to form stable complexes with a variety of metal ions. The unique photophysical properties of these complexes make them promising candidates for applications in sensing, catalysis, and drug development. This guide provides a comparative assessment of the binding affinity of BOP and structurally related ligands with different metal ions, supported by available experimental data.
While quantitative binding affinity data for this compound is not extensively available in the public domain, this guide compiles and compares the stability constants of closely related pyridine-based tridentate ligands to provide valuable insights into the expected coordination behavior of BOP.
Quantitative Comparison of Binding Affinities
The following table summarizes the stability constants (log K) for the complexation of various pyridine-based ligands with different metal ions. This data, gathered from studies on structurally similar compounds, serves as a valuable proxy for understanding the potential binding behavior of this compound.
| Ligand | Metal Ion | log K | Experimental Method | Reference |
| 2,6-Bis((benzoyl)amino)pyridine | Cu(II) | 4.85 | Spectrophotometry | [1] |
| Ni(II) | 4.56 | Spectrophotometry | [1] | |
| Co(II) | 4.31 | Spectrophotometry | [1] | |
| Zn(II) | 4.68 | Spectrophotometry | [1] | |
| 2,6-Bis((4-Me-benzoyl)amino)pyridine | Cu(II) | 5.02 | Spectrophotometry | [1] |
| Ni(II) | 4.73 | Spectrophotometry | [1] | |
| Co(II) | 4.45 | Spectrophotometry | [1] | |
| Zn(II) | 4.81 | Spectrophotometry | [1] | |
| 2,6-Bis((4-NMe2-benzoyl)amino)pyridine | Cu(II) | 5.21 | Spectrophotometry | [1] |
| Ni(II) | 4.98 | Spectrophotometry | [1] | |
| Co(II) | 4.67 | Spectrophotometry | [1] | |
| Zn(II) | 5.03 | Spectrophotometry | [1] | |
| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(II) | 12 | Potentiometry & Spectrophotometry | [2] |
Note: The stability constant (K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.
Experimental Protocols
The determination of binding affinities for ligands such as this compound with metal ions typically involves spectrophotometric or potentiometric titrations.
Spectrophotometric Titration
This method relies on the change in the UV-Vis absorption spectrum of the ligand upon complexation with a metal ion.
-
Preparation of Solutions: Stock solutions of the ligand and the metal salts of interest are prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Titration: A solution of the ligand at a fixed concentration is titrated with increasing concentrations of a metal ion solution.
-
Data Acquisition: After each addition of the metal ion solution, the UV-Vis absorption spectrum is recorded.
-
Data Analysis: The changes in absorbance at a specific wavelength, where the complex absorbs differently from the free ligand, are monitored. These changes are then used to calculate the stability constant of the complex.[1]
Potentiometric Titration
This technique is used to determine the stability constants of metal complexes by measuring the potential of an ion-selective electrode during the titration of a ligand with a metal ion.
-
Electrode Calibration: The pH electrode or ion-selective electrode is calibrated using standard buffer solutions.
-
Titration Setup: A solution containing the ligand and a known concentration of acid is prepared in a thermostated vessel.
-
Titration: The solution is titrated with a standardized solution of a strong base in the absence and presence of different concentrations of the metal ion of interest.
-
Data Analysis: The resulting titration curves are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.[3]
Visualizations
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for determining metal-ligand binding affinity.
Logical Relationship of Binding Affinity Comparison
Caption: Comparison of BOP's predicted and its analogs' known binding.
References
- 1. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. This document provides detailed procedures for the proper disposal of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risks and conforming to regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates stringent safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is likely, a dust mask (e.g., N95) is recommended. | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent (e.g., vermiculite, sand). For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] This chemical waste must be treated as hazardous.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.
-
This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and should explicitly list "this compound" as a component.
-
The label should also indicate the associated hazards. According to safety data sheets, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
-
Storage:
-
Final Disposal:
-
Once the waste container is full or is no longer in use, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Discharge of this chemical into the environment must be avoided.[1] The contents and container must be disposed of at an appropriate treatment and disposal facility.[1]
-
Hazard Classification Summary
For quick reference, the hazard classifications for this compound are summarized below.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,6-Bis(benzo[d]oxazol-2-yl)pyridine
This guide provides immediate, essential safety and logistical information for handling 2,6-Bis(benzo[d]oxazol-2-yl)pyridine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Chemical Profile and Hazards:
This compound is a solid substance. While specific toxicological data for this compound is not extensively documented in the readily available literature, its structural components, including the pyridine and benzoxazole moieties, warrant careful handling. Pyridine-containing compounds can be toxic and irritant. Therefore, it is crucial to treat this compound as potentially hazardous and to handle it with the appropriate safety precautions to prevent skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard, fully-buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | N95 (or equivalent) | Recommended when handling the solid form to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound during routine laboratory operations.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.
-
Before starting, ensure an emergency eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary equipment or chemicals.
2. Weighing and Transfer:
-
When weighing the solid, do so in a fume hood to minimize the risk of inhaling dust particles.
-
Use appropriate tools (e.g., spatula, weigh boat) to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. During the Experiment:
-
Keep all containers with this compound tightly closed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, follow the first aid measures outlined in the Safety Data Sheet.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be treated as hazardous waste.
-
Do not mix this waste with non-hazardous waste streams.
2. Waste Collection and Labeling:
-
Collect all hazardous waste in a designated, leak-proof, and clearly labeled container.
-
The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Keep the waste container tightly closed.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
